2,5-Dimethylphenyl isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-isothiocyanato-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-7-3-4-8(2)9(5-7)10-6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBXZRJVMSWGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172825 | |
| Record name | 2,5-Dimethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19241-15-7 | |
| Record name | 2,5-Dimethylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isothiocyanato-1,4-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,5-Dimethylphenyl isothiocyanate chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical properties, synthesis, reactivity, and potential applications of 2,5-Dimethylphenyl Isothiocyanate. The information is intended to serve as a technical resource for professionals in chemical research and drug development.
Chemical and Physical Properties
This compound, also known as 2-isothiocyanato-1,4-dimethylbenzene, is an aromatic organic compound.[1][2] Its core structure consists of a benzene ring substituted with two methyl groups and an isothiocyanate functional group. The quantitative properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 19241-15-7 | [1][2][3][4] |
| Molecular Formula | C₉H₉NS | [1][2][3][4] |
| Molecular Weight | 163.24 g/mol | [1][3][4][5] |
| IUPAC Name | 2-isothiocyanato-1,4-dimethylbenzene | [1][2] |
| Synonyms | 2,5-xylyl isothiocyanate, Benzene, 2-isothiocyanato-1,4-dimethyl- | [1][2] |
| Percent Purity | Typically ≥97% | [1] |
| Boiling Point | 247 °C (for the 2,6-isomer) | [5] |
| Density | 1.085 g/mL at 25 °C (for the 2,6-isomer) | [5] |
| Refractive Index | n20/D 1.627 (for the 2,6-isomer) | [5] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the structural confirmation of this compound. The expected spectral characteristics are detailed below, based on the functional groups present in the molecule.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to two distinct aromatic protons, two non-equivalent methyl group protons, typically in the regions of δ 7.0-7.5 ppm (aromatic) and δ 2.0-2.5 ppm (methyl). |
| ¹³C NMR | Resonances for nine distinct carbon atoms, including the characteristic signal for the isothiocyanate carbon (-N=C=S) typically found in the δ 120-140 ppm range, along with signals for aromatic and methyl carbons. |
| Infrared (IR) | A strong, characteristic absorption band for the asymmetric stretching of the isothiocyanate (-N=C=S) group, typically appearing around 2100 cm⁻¹.[6] Other bands will correspond to aromatic C-H and C=C stretching, and aliphatic C-H stretching of the methyl groups. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of the compound (163.24).[3] Fragmentation patterns would likely involve the loss of the NCS group or methyl groups. |
Reactivity and Handling
Reactivity: The isothiocyanate functional group (-N=C=S) is an electrophilic moiety, making it susceptible to attack by nucleophiles at the central carbon atom.[7] Isothiocyanates are known to be incompatible with a wide range of compounds, including amines, alcohols, acids, bases, strong oxidizers, and peroxides, often resulting in exothermic reactions.[8] Acids and bases can also initiate polymerization.[8]
Caption: General reaction pathways for isothiocyanates with common nucleophiles.
Safety and Handling: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[9] It can cause serious skin and eye irritation and may lead to respiratory irritation.[9]
| Hazard Category | Precautionary Measures |
| Health Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation.[9] |
| Handling | Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][10] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[9] |
| Storage | Store in a well-ventilated place. Keep container tightly closed in a dry location.[9] The compound may be moisture-sensitive.[10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[9] |
Synthesis Methodology
The synthesis of aryl isothiocyanates is commonly achieved from the corresponding primary amine. A general and widely used method involves the reaction of the amine with carbon disulfide to form a dithiocarbamate salt intermediate, which is then treated with a desulfurizing agent to yield the final isothiocyanate product.[7][11][12]
Caption: A generalized workflow for the synthesis of aryl isothiocyanates.
Experimental Protocol: One-Pot Synthesis
This protocol is a generalized procedure based on common methods for synthesizing aryl isothiocyanates.[11][12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,5-dimethylaniline (1.0 eq.) and a suitable organic base such as triethylamine (Et₃N, 2.0 eq.) in a dry solvent like dichloromethane (DCM).
-
Dithiocarbamate Formation: Cool the mixture in an ice bath (0 °C). Add carbon disulfide (CS₂, 1.2 eq.) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until the amine is consumed (monitored by TLC).
-
Desulfurization: Cool the mixture again to 0 °C. Add a desulfurizing agent, such as cyanuric chloride (TCT, 0.5 eq.) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻, 1.0 eq.), portion-wise.[11][12]
-
Reaction Completion: Once the desulfurizing agent is added, allow the mixture to stir at room temperature for another 1-2 hours or until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Applications in Research and Drug Development
Isothiocyanates are a class of compounds of significant interest due to their wide range of biological activities.[13][14] They are found in cruciferous vegetables and are recognized for their potential antimicrobial, anti-inflammatory, and anticancer properties.[7][11] The isothiocyanate group serves as a versatile chemical handle for synthesizing various heterocyclic compounds and thiourea derivatives, which are important scaffolds in medicinal chemistry.[14][15]
Caption: Overview of potential research areas for isothiocyanate compounds.
While specific biological data for this compound is limited in the reviewed literature, its structural similarity to other biologically active isothiocyanates suggests it could be a valuable building block for creating new therapeutic agents and a subject for biological screening programs.
References
- 1. This compound, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound [webbook.nist.gov]
- 4. sinfoochem.com [sinfoochem.com]
- 5. 2,6-Dimethylphenyl isothiocyanate 98 19241-16-8 [sigmaaldrich.com]
- 6. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 8. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. cbijournal.com [cbijournal.com]
synthesis of 2,5-Dimethylphenyl isothiocyanate from dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,5-dimethylphenyl isothiocyanate, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The primary synthetic route discussed originates from 2,5-dimethylaniline, a readily available starting material. This document provides detailed experimental protocols, a comparative analysis of synthetic methodologies, and a visual representation of the synthetic workflow.
Introduction
This compound is an organic compound featuring an isothiocyanate functional group (-N=C=S) attached to a 2,5-dimethylphenyl ring. Isothiocyanates are known for their reactivity as electrophiles, readily reacting with nucleophiles such as amines and thiols. This reactivity makes them crucial intermediates in the synthesis of a wide array of heterocyclic compounds, thioureas, and other sulfur- and nitrogen-containing molecules with significant biological activity. 2,5-Dimethylaniline, also known as 2,5-xylidine, serves as a common and cost-effective precursor for this synthesis.[1][2][3]
The conversion of a primary arylamine like 2,5-dimethylaniline to its corresponding isothiocyanate is a fundamental transformation in organic chemistry. Several methods have been developed for this purpose, with the most prevalent approaches involving either the use of thiophosgene and its derivatives or a two-step process via a dithiocarbamate salt intermediate.[4][5][6] The latter method, which utilizes carbon disulfide, is often preferred due to the highly toxic and hazardous nature of thiophosgene.[6]
This guide will focus on the carbon disulfide-based method, which involves the formation of a dithiocarbamate salt by reacting 2,5-dimethylaniline with carbon disulfide in the presence of a base. This intermediate is then treated with a desulfurizing agent to yield the final this compound product.[5][7]
Synthetic Pathway and Mechanism
The synthesis of this compound from 2,5-dimethylaniline via the dithiocarbamate intermediate route can be summarized in two main steps:
-
Formation of the Dithiocarbamate Salt: 2,5-Dimethylaniline, a primary amine, acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide (CS₂). This reaction is typically carried out in the presence of a base, such as triethylamine (Et₃N) or an alkali metal hydroxide, to deprotonate the nitrogen atom of the amine, thereby increasing its nucleophilicity and forming the dithiocarbamate salt.[8]
-
Desulfurization of the Dithiocarbamate Salt: The formed dithiocarbamate salt is then treated with a desulfurizing agent. This reagent facilitates the elimination of a sulfur atom, leading to the formation of the isothiocyanate. A variety of desulfurizing agents can be employed, each with its own advantages and disadvantages in terms of reaction conditions, yield, and byproducts.[5][7]
A general schematic of this reaction is presented below:
Comparative Data of Desulfurizing Agents
The choice of desulfurizing agent is critical for the successful synthesis of isothiocyanates from dithiocarbamate salts. The following table summarizes various desulfurizing agents that can be utilized in this conversion, along with their typical reaction conditions and yields for the synthesis of aryl isothiocyanates.
| Desulfurizing Agent | Typical Reaction Conditions | Reported Yields | Notes |
| Tosyl Chloride (TsCl) | Amine, CS₂, Et₃N, then TsCl in CH₂Cl₂ or THF, 0 °C to rt | Good to excellent | A facile and general method.[9] |
| Di-tert-butyl dicarbonate (Boc₂O) | Amine, CS₂, Et₃N, then Boc₂O in absolute ethanol, 0 °C to rt | Excellent | Byproducts are volatile, simplifying workup.[8][10] |
| Hydrogen Peroxide (H₂O₂) | Dithiocarbamate salt in aqueous or organic solvent, treated with H₂O₂ | ≥84% | A "green" and efficient option.[5] |
| Iodine (I₂) | Dithiocarbamate salt in an organic solvent, treated with I₂ | ≥60% | Rapid reaction, often at room temperature.[5][11] |
| Ethyl Chloroformate | Dithiocarbamate salt treated with ethyl chloroformate | ≥70% | A classic method, though reaction times can be long.[5] |
| Bis(trichloromethyl)carbonate (Triphosgene) | Dithiocarbamate salt treated with triphosgene | ≥72% | An alternative to the highly toxic thiophosgene.[5][10] |
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound from 2,5-dimethylaniline using the carbon disulfide method with tosyl chloride as the desulfurizing agent. This method is chosen for its reliability and good yields.[9]
Synthesis of this compound via in situ Dithiocarbamate Formation and Tosyl Chloride Mediated Decomposition
Materials:
-
2,5-Dimethylaniline
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylaniline (1.0 eq.) in dichloromethane. Cool the flask in an ice bath to 0 °C.
-
Formation of Dithiocarbamate Salt: To the cooled solution, add triethylamine (1.1 eq.) followed by the slow, dropwise addition of carbon disulfide (1.2 eq.) via a dropping funnel. The reaction mixture is typically stirred at 0 °C for 30-60 minutes. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.
-
Desulfurization: To the stirred suspension, add a solution of p-toluenesulfonyl chloride (1.1 eq.) in dichloromethane dropwise, ensuring the temperature remains at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation and Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Carbon disulfide is highly flammable and toxic.
-
2,5-Dimethylaniline and this compound are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Tosyl chloride is a lachrymator and corrosive.
Conclusion
The synthesis of this compound from 2,5-dimethylaniline is a robust and well-documented process. The method involving the in situ formation of a dithiocarbamate salt followed by desulfurization offers a safer and more versatile alternative to the use of thiophosgene. The choice of desulfurizing agent can be tailored based on the desired reaction conditions, scale, and available resources. The detailed protocol provided in this guide serves as a solid foundation for researchers to produce this valuable synthetic intermediate for a variety of applications in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethylaniline | 95-78-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. Isothiocyanate synthesis [organic-chemistry.org]
- 10. cbijournal.com [cbijournal.com]
- 11. pubs.rsc.org [pubs.rsc.org]
The Biological Activity of Isothiocyanate Derivatives: A Technical Guide for Drug Development
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds primarily found in cruciferous vegetables such as broccoli, watercress, and cabbage.[1][2] Formed from the enzymatic hydrolysis of precursor molecules called glucosinolates, ITCs have garnered significant attention from the scientific community for their potent biological activities.[3][4][5] This technical guide provides an in-depth overview of the biological activities of key isothiocyanate derivatives, focusing on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. It is designed for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of core signaling pathways to facilitate further investigation and therapeutic development.
Anticancer Activity of Isothiocyanates
Isothiocyanates, including Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), Benzyl Isothiocyanate (BITC), and Allyl Isothiocyanate (AITC), have demonstrated robust anticancer properties across a multitude of cancer types.[1][6] Their mechanisms of action are diverse and multifaceted, targeting key cellular processes involved in tumor progression.[7][8]
Mechanisms of Anticancer Action
The anticancer effects of ITCs are exerted through several interconnected pathways:
-
Induction of Apoptosis (Programmed Cell Death): ITCs trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.[9] This involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase cascades, particularly caspase-3 and caspase-9.[9][10][11]
-
Cell Cycle Arrest: ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G2/M phase.[12][13][14] This is often associated with the downregulation of key cell cycle proteins like cyclin B1 and cyclin D1.[13]
-
Inhibition of Angiogenesis: The formation of new blood vessels, crucial for tumor growth, can be suppressed by ITCs. They achieve this by down-regulating pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), often by targeting transcription factors like Hypoxia-Inducible Factor (HIF).[8]
-
Modulation of Signaling Pathways: ITCs interfere with critical cancer-related signaling pathways. For instance, they can inhibit the pro-survival PI3K/Akt pathway and modulate MAPK signaling cascades (ERK, JNK, p38), which are frequently dysregulated in cancer.[8][9]
-
Epigenetic Regulation: Some ITCs, notably sulforaphane, act as histone deacetylase (HDAC) inhibitors. This activity leads to changes in gene expression, promoting the transcription of tumor suppressor genes.
Quantitative Data: Cytotoxic Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potency of a compound. The following tables summarize the IC50 values for prominent ITCs across various human cancer cell lines.
Table 1: IC50 Values of Sulforaphane (SFN) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| H1299 | Non-Small Cell Lung | 8 | Not Specified |
| A549 | Non-Small Cell Lung | 10 | Not Specified |
| H460 | Non-Small Cell Lung | 12 | Not Specified |
| SUM149 | Triple-Negative Breast | 7.5 | Not Specified |
| SUM159 | Triple-Negative Breast | 7.8 | Not Specified |
| MCF-7 | Breast (ER+) | ~11.9 - 27.9 | 48-72h[3][4] |
| MDA-MB-231 | Triple-Negative Breast | ~11.3 - 19.35 | 48-72h[3] |
| SKM-1 | Acute Myeloid Leukemia | 7.31 | Not Specified |
Data compiled from multiple sources.[15][16][17]
Table 2: IC50 Values of Phenethyl Isothiocyanate (PEITC) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| MIAPaca2 / PL-45 | Pancreatic | ~7 | 24h[12][18] |
| L9981 | Non-Small Cell Lung | 9.7 | Not Specified |
| Huh7.5.1 | Hepatocellular Carcinoma | 29.6 | 48h[19] |
| SKOV-3 | Ovarian | 15 - 27.7 | 24h[20] |
| OVCAR-3 | Ovarian | 20 - 23.2 | 24h[20] |
| TOV-21G | Ovarian | 5 | 24h[20] |
| MDA-MB-231 | Triple-Negative Breast | 7.2 | Not Specified |
| MCF-7 | Breast (ER+) | 10.6 | Not Specified |
Data compiled from multiple sources.[20][21]
Table 3: IC50 Values of Benzyl Isothiocyanate (BITC) in Human and Canine Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| L9981 | Non-Small Cell Lung | 5.0 | Not Specified |
| 8505C | Anaplastic Thyroid | 27.56 | Not Specified |
| CAL-62 | Anaplastic Thyroid | 28.30 | Not Specified |
| SKM-1 | Acute Myeloid Leukemia | 4.15 | Not Specified |
| MDA-MB-231 | Triple-Negative Breast | 18.65 | 24h[22] |
| MCF-7 | Breast (ER+) | 21.00 | 24h[22] |
| CLBL-1 | Canine B-cell Lymphoma | 3.63 | 24h[23] |
| CLB70 | Canine B-cell Lymphoma | 3.78 | 24h[23] |
Data compiled from multiple sources.[21][24]
Table 4: IC50 Values of Allyl Isothiocyanate (AITC) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| GBM 8401 | Glioblastoma | 9.25 | 24h[25] |
| T24 | Bladder | 2.7 | Not Specified |
| H1299 | Non-Small Cell Lung | 5 | Not Specified |
| A549 | Non-Small Cell Lung | 10 | Not Specified |
| MCF-7 | Breast (ER+) | ~5 | Not Specified |
| MDA-MB-231 | Triple-Negative Breast | >500 | 24h[8] |
Data compiled from multiple sources.[14][25][26]
Key Signaling Pathways in ITC-Mediated Anticancer Activity
Caption: Core mechanisms of isothiocyanate anticancer activity.
Anti-inflammatory and Antioxidant Activities
A hallmark of many isothiocyanates, particularly sulforaphane, is their ability to modulate cellular defense mechanisms against inflammation and oxidative stress. These activities are intrinsically linked, primarily through the regulation of the Nrf2 and NF-κB signaling pathways.[17]
Mechanisms of Action
-
Nrf2 Pathway Activation: ITCs are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[17] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. ITCs can react with cysteine residues on Keap1, causing it to release Nrf2.[17] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of Phase II detoxification and antioxidant enzymes like NQO1, HO-1, and GSTs.[17]
-
NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[20] ITCs can suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators such as cytokines (TNF-α, IL-1β), chemokines, and enzymes like COX-2 and iNOS.[20][25]
Quantitative Data: Anti-inflammatory & Cholinesterase Inhibitory Activity
Table 5: Anti-inflammatory and Cholinesterase Inhibitory Activity of ITC Derivatives
| Isothiocyanate Derivative | Assay | Target | Result | Concentration |
| Phenyl ITC | Anti-inflammatory | Human COX-2 | ~99% inhibition | 50 µM |
| 3-Methoxyphenyl ITC | Anti-inflammatory | Human COX-2 | ~99% inhibition | 50 µM |
| 2-Methoxyphenyl ITC | Cholinesterase Inhibition | Acetylcholinesterase | IC50 = 0.57 mM | - |
| 3-Methoxyphenyl ITC | Cholinesterase Inhibition | Butyrylcholinesterase | 49.2% inhibition | 1.14 mM |
Data from a study on 11 ITC derivatives.[18][27][28]
Key Antioxidant and Anti-inflammatory Signaling Pathways
Caption: ITC modulation of Nrf2 and NF-κB pathways.
Antimicrobial Activity
Isothiocyanates exhibit broad-spectrum antimicrobial activity against a range of pathogens, including bacteria and fungi.[2][4][29] This property makes them potential candidates for developing new antimicrobial agents, particularly in an era of growing antibiotic resistance.
Mechanisms of Antimicrobial Action
The exact mechanisms are still under investigation but are thought to involve:
-
Membrane Disruption: ITCs can alter the integrity of the bacterial cell membrane, increasing its hydrophilicity and causing leakage of cellular components.[4][30]
-
Enzyme Inhibition: The electrophilic nature of the -N=C=S group allows ITCs to react with sulfhydryl groups in proteins, potentially inactivating essential enzymes.[4]
-
Inhibition of Quorum Sensing: Sulforaphane has been shown to inhibit quorum sensing in bacteria like P. aeruginosa, a process crucial for biofilm formation and virulence.[4]
Quantitative Data: Antimicrobial Activity (MIC/MBC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.
Table 6: Antimicrobial Activity of ITC Derivatives Against Various Pathogens
| Isothiocyanate | Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Benzyl ITC (BITC) | E. coli O157:H7 | 70 | 150 |
| Allyl ITC (AITC) | E. coli O157:H7 | 400 | 790 |
| Benzyl ITC (BITC) | Campylobacter jejuni | 1.25 - 5 | Not Specified |
| Allyl ITC (AITC) | Campylobacter jejuni | 50 - 200 | Not Specified |
| Benzyl ITC (BITC) | MRSA (Methicillin-resistant S. aureus) | 2.9 - 110 | Not Specified |
| Allyl ITC (AITC) | P. aeruginosa | 100 | Not Specified |
| Phenethyl ITC (PEITC) | P. aeruginosa | 100 | Not Specified |
| Pentyl-diITC | E. coli | 9.4 | 12.5 |
| Pentyl-diITC | B. cereus | 6.3 | 12.5 |
Data compiled from multiple sources.[5][19][30][31][32]
Experimental Protocols
Detailed and reproducible methodologies are essential for the study of isothiocyanates. The following sections provide protocols for key assays used to evaluate their biological activities.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][10][33]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat cells with various concentrations of the isothiocyanate derivative for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only (e.g., DMSO) controls.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Following treatment, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Reading: Mix gently to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the results to determine the IC50 value.
Apoptosis Assessment: Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[1][27][34]
-
Cell Treatment: Plate and treat cells (1-5 x 10⁶ cells) with the ITC of interest to induce apoptosis. Include an untreated control group.
-
Cell Lysis: After treatment, harvest the cells and pellet them by centrifugation. Resuspend the pellet in 50 µL of chilled cell lysis buffer. Incubate on ice for 10-15 minutes.[35]
-
Prepare Lysate: Centrifuge the lysed cells at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) to ensure equal protein loading for each sample.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well. Add 2X Reaction Buffer containing DTT.
-
Substrate Addition: Start the reaction by adding the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to a final concentration of 200 µM.[34][35]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[27][34] The fluorescence intensity is proportional to the caspase-3 activity.
Nrf2 Activation Assessment: Nuclear Translocation by Western Blot
This protocol determines the activation of Nrf2 by quantifying its translocation from the cytoplasm to the nucleus.[11][29]
-
Cell Treatment: Plate cells (e.g., HepG2) and grow to 70-80% confluency. Treat with the ITC (e.g., sulforaphane) for a specified time (e.g., 6 hours).
-
Nuclear/Cytoplasmic Fractionation: Harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercial fractionation kit according to the manufacturer's instructions. Keep samples on ice and use protease/phosphatase inhibitors.[29]
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.[11]
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against Nrf2. Also, probe for a nuclear loading control (e.g., Lamin B1) and a cytoplasmic loading control (e.g., GAPDH) to verify fraction purity and equal loading.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. An increase in the Nrf2 signal in the nuclear fraction (normalized to the nuclear loading control) relative to the control indicates activation.
Caption: General workflow for Nrf2 activation analysis via Western Blot.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC
This method determines the Minimum Inhibitory Concentration (MIC) of an ITC against a specific bacterium.[9][13][36][37]
-
Prepare Inoculum: From a fresh bacterial culture (18-24 hours), suspend several colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum density (typically ~5 x 10⁵ CFU/mL in the well).[36][38]
-
Prepare ITC Dilutions: In a sterile 96-well microtiter plate, prepare a two-fold serial dilution of the ITC in an appropriate broth medium (e.g., Mueller-Hinton Broth). The concentration range should span the expected MIC.[38]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the ITC dilutions. The final volume in each well is typically 100-200 µL.
-
Controls: Include a positive control well (broth + inoculum, no ITC) to confirm bacterial growth and a sterility control well (broth only) to check for contamination.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[37]
-
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the ITC at which no visible bacterial growth (turbidity) is observed.[37]
Conclusion and Future Directions
Isothiocyanate derivatives exhibit a remarkable range of biological activities, positioning them as highly promising candidates for drug development. Their potent anticancer effects, mediated through the induction of apoptosis and cell cycle arrest, are supported by extensive preclinical data.[1][6] Furthermore, their ability to modulate the Nrf2 and NF-κB pathways provides a strong rationale for their development as anti-inflammatory and antioxidant agents.[17][25] The antimicrobial properties of ITCs offer a potential avenue for combating infectious diseases.
For drug development professionals, the challenge lies in translating these promising preclinical findings into clinical applications. Future research should focus on optimizing the bioavailability and stability of ITCs, potentially through novel drug delivery systems, and conducting well-designed clinical trials to establish their efficacy and safety in humans. The detailed data and protocols presented in this guide serve as a foundational resource for advancing the investigation of isothiocyanate derivatives as next-generation therapeutics.
References
- 1. caspase3 assay [assay-protocol.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Phenethyl Isothiocyanate Inhibits Proliferation and Induces Apoptosis in Pancreatic Cancer Cells In Vitro and in a MIAPaca2 Xenograft Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allyl isothiocyanate as a cancer chemopreventive phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulforaphane inhibits cancer stem-like cell properties and cisplatin resistance through miR-214-mediated downregulation of c-MYC in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sulforaphane enhances the anticancer activity of taxanes against triple negative breast cancer by killing cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synergistic effect of allyl isothiocyanate (AITC) on cisplatin efficacy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. researchgate.net [researchgate.net]
- 29. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. Antimicrobial activities of isothiocyanates against Campylobacter jejuni isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. media.cellsignal.com [media.cellsignal.com]
- 35. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 36. protocols.io [protocols.io]
- 37. microbe-investigations.com [microbe-investigations.com]
- 38. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reaction Mechanisms of 2,5-Dimethylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and potential biological significance of 2,5-dimethylphenyl isothiocyanate. The information is curated for researchers in organic chemistry, medicinal chemistry, and drug development, with a focus on providing detailed experimental protocols, quantitative data, and mechanistic insights.
Synthesis of this compound
The most common and effective methods for synthesizing aryl isothiocyanates, including this compound, involve the reaction of the corresponding primary amine (2,5-dimethylaniline) with a thiocarbonylating agent. Two primary methods are the use of carbon disulfide followed by a desulfurizing agent, and the use of thiophosgene.
Synthesis via Dithiocarbamate Salt Intermediate
This widely used method involves two main steps: the formation of a dithiocarbamate salt and its subsequent decomposition to the isothiocyanate.
Reaction Workflow:
Figure 1: General workflow for the synthesis of this compound via a dithiocarbamate intermediate.
Experimental Protocol (Adapted from a general procedure for phenyl isothiocyanate[1]):
-
Materials: 2,5-dimethylaniline, carbon disulfide, concentrated aqueous ammonia, lead nitrate, calcium chloride.
-
Step 1: Formation of Ammonium 2,5-dimethylphenyldithiocarbamate
-
In a round-bottom flask equipped with a mechanical stirrer and cooled in an ice-salt bath (0-10 °C), combine carbon disulfide (0.71 mol) and concentrated aqueous ammonia (1.3 mol).
-
Slowly add 2,5-dimethylaniline (0.6 mol) to the stirred mixture over approximately 20 minutes.
-
Continue stirring for 30 minutes after the addition is complete, then allow the mixture to stand for another 30 minutes. A precipitate of the dithiocarbamate salt will form.
-
-
Step 2: Desulfurization
-
Dissolve the ammonium 2,5-dimethylphenyldithiocarbamate salt in water (approx. 800 mL for a 0.6 mol scale).
-
With constant stirring, add a solution of lead nitrate (0.6 mol) in water (approx. 400 mL for a 0.6 mol scale). A precipitate of lead sulfide will form.
-
Perform steam distillation on the mixture. Collect the distillate until no more oily product is observed.
-
Separate the oily product (this compound) from the aqueous layer.
-
Dry the product over anhydrous calcium chloride and purify by vacuum distillation.
-
Synthesis using Thiophosgene
This method provides a more direct route to the isothiocyanate but involves the use of highly toxic thiophosgene.
Reaction Mechanism:
References
Spectroscopic Characterization of 2,5-Dimethylphenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethylphenyl isothiocyanate (C₉H₉NS), a compound of interest in various chemical and pharmaceutical research fields. This document presents available data for infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), offering insights into the structural and electronic properties of the molecule. While direct experimental data for this specific isomer is not uniformly available in all databases, this guide compiles known data, predicted values based on analogous compounds, and detailed experimental protocols to aid in its identification and characterization.
Molecular and Physical Properties
| Property | Value | Reference |
| CAS Number | 19241-15-7 | [1][2][3] |
| Molecular Formula | C₉H₉NS | [1][2][3][4] |
| Molecular Weight | 163.24 g/mol | [1][2] |
Infrared (IR) Spectroscopy
The infrared spectrum is crucial for identifying the functional groups present in a molecule. For this compound, the most prominent feature is the asymmetric stretching vibration of the isothiocyanate (–N=C=S) group.
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| Isothiocyanate (–N=C=S) | 2000 - 2200 | Strong, characteristic asymmetric stretching vibration.[5] |
| Aromatic C=C | 1450 - 1600 | Medium to weak stretching vibrations of the benzene ring. |
| Aromatic C-H | 3000 - 3100 | Stretching vibrations. |
| Alkyl C-H | 2850 - 3000 | Stretching vibrations of the methyl groups. |
Note: The data presented is based on characteristic infrared absorption frequencies for the functional groups. The IR spectrum for the isomeric 2,6-Dimethylphenyl isothiocyanate is available in the NIST WebBook and shows a strong absorption band in the 2000-2200 cm⁻¹ region, consistent with the isothiocyanate group.[6]
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a suitable solvent that does not have significant absorption in the region of interest (e.g., chloroform or carbon tetrachloride). Alternatively, for a neat sample, a thin film can be prepared between two potassium bromide (KBr) plates.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the solvent or KBr plates is first recorded. The spectrum of the sample is then acquired, typically over a range of 4000 to 400 cm⁻¹. The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum will show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns are influenced by the substitution pattern on the benzene ring.
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Aromatic H | 7.0 - 7.3 | Multiplet | 3H |
| Methyl H (–CH₃) | 2.2 - 2.5 | Singlet | 6H |
Note: These are predicted values based on the analysis of similar substituted aromatic compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the isothiocyanate carbon, the aromatic carbons, and the methyl carbons. The isothiocyanate carbon often exhibits a broad signal and can sometimes be difficult to observe, a phenomenon referred to as "near-silence".[7][8]
| Carbon | Chemical Shift (δ, ppm) (Predicted) | Notes | | :--- | :--- | :--- | :--- | | Isothiocyanate (–N=C=S) | 130 - 140 | Can be a broad signal.[7][8] | | Aromatic C | 125 - 140 | Multiple signals corresponding to the substituted benzene ring. | | Methyl C (–CH₃) | 15 - 25 | Two signals for the two methyl groups. |
Note: Predicted chemical shifts are based on analogous compounds like phenyl isothiocyanate and substituted xylenes. For comparison, the ¹³C NMR spectrum of phenyl isothiocyanate shows signals at approximately 135.4, 131.1, 129.4, 127.5, and 125.6 ppm for the aromatic and isothiocyanate carbons.[9]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a larger number of scans may be necessary to obtain a good signal-to-noise ratio, especially for the isothiocyanate carbon.
-
Data Analysis: The chemical shifts, integration (for ¹H NMR), and multiplicities of the signals are analyzed to elucidate the structure of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
| m/z | Ion | Notes |
| 163 | [M]⁺ | Molecular ion peak. |
| 148 | [M - CH₃]⁺ | Loss of a methyl group. |
| 121 | [M - NCS]⁺ | Loss of the isothiocyanate group. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes. |
Note: The fragmentation pattern is predicted based on the structure and general fragmentation rules for aromatic isothiocyanates. The mass spectrum for the isomeric 2,6-Dimethylphenyl isothiocyanate is available in the NIST WebBook and shows a prominent molecular ion peak at m/z 163.[10]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for this type of molecule, where the sample is bombarded with high-energy electrons to form a molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which helps in confirming the molecular weight and structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation, it is recommended to acquire experimental spectroscopic data for the specific compound of interest and compare it with the information provided herein.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]
- 3. pschemicals.com [pschemicals.com]
- 4. sinfoochem.com [sinfoochem.com]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. 2,6-Dimethylphenyl isothiocyanate [webbook.nist.gov]
- 7. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,6-Dimethylphenyl isothiocyanate [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2,5-Dimethylphenyl Isothiocyanate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylphenyl isothiocyanate is a versatile reagent in organic synthesis, serving as a valuable building block for the construction of a variety of nitrogen and sulfur-containing heterocyclic compounds. Its utility stems from the electrophilic nature of the isothiocyanate carbon atom, which readily reacts with nucleophiles to form thiourea intermediates. These intermediates can then undergo intramolecular cyclization to yield a diverse range of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The 2,5-dimethylphenyl substituent can influence the pharmacological profile of the resulting molecules, making this reagent particularly relevant for the synthesis of novel therapeutic agents.[1]
This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocycles using this compound: thiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.
I. Synthesis of Thiazole Derivatives
Thiazole rings are prevalent in many biologically active compounds. The Hantzsch thiazole synthesis is a classical and widely used method for their preparation. In the context of using this compound, the synthesis proceeds via an initial reaction with an amine to form a thiourea derivative, which is then cyclized with an α-haloketone. A key intermediate for this pathway is 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid, which can be synthesized from this compound and β-alanine.
General Workflow for Thiazole Synthesis
Caption: General workflow for the synthesis of thiazole derivatives.
Experimental Protocol: Synthesis of 3-{(2,5-Dimethylphenyl)[4-(substituted-phenyl)thiazol-2-yl]amino}propanoic Acids[1][2]
Step 1: Synthesis of 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid (1)
-
While a specific protocol for this step was not detailed in the provided search results, a general procedure involves the reaction of this compound with β-alanine in a suitable solvent, such as ethanol or DMF, often in the presence of a base like triethylamine. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Purification is usually achieved by recrystallization.
Step 2: Synthesis of 3-{(2,5-Dimethylphenyl)[4-(substituted-phenyl)thiazol-2-yl]amino}propanoic Acids (3c-k) [1]
-
Dissolve 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid (1) (2.6 mmol) in acetone (5 mL).
-
Add the appropriate α-bromoacetophenone derivative (e.g., 4-chlorophenacyl bromide, 4-fluorophenacyl bromide) to the solution.
-
Reflux the reaction mixture for 2-5 hours.
-
After cooling, the precipitated hydrobromide salt is collected by filtration.
-
To obtain the free base, dissolve the salt in a 10% aqueous sodium carbonate solution and acidify with acetic acid to a pH of 6.
-
The resulting precipitate is filtered, washed with water, and dried to yield the final thiazole derivative.
Quantitative Data: Thiazole Derivatives
| Compound | R¹ Substituent | Yield (%) | Melting Point (°C) |
| 3f | 4-Cl-C₆H₄ | 88 | 158–159 |
| 3h | 3,4-diCl-C₆H₄ | 92 | 179–180 |
| 3j | Naphthalen-2-yl | 85 | 168–169 |
Data extracted from a study on N-2,5-dimethylphenylthioureido acid derivatives.[1]
Antimicrobial Activity of Thiazole Derivatives
Several thiazole derivatives synthesized from this compound have demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria.[1][2]
| Compound | Target Organism | MIC (µg/mL) |
| 3h | S. aureus (MRSA) | 8 |
| 3h | E. faecium (VRE) | 16 |
| 3j | S. aureus (MRSA) | 16 |
| 3j | E. faecium (VRE) | 32 |
MIC (Minimum Inhibitory Concentration) values against resistant strains.[1]
II. Synthesis of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are another class of heterocyclic compounds with a broad spectrum of biological activities. A common synthetic route involves the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized under acidic conditions.
General Workflow for 1,3,4-Thiadiazole Synthesis
Caption: General workflow for 1,3,4-thiadiazole synthesis.
Experimental Protocol: Synthesis of 2-(2,5-Dimethylphenyl)amino-5-aryl-1,3,4-thiadiazoles
This protocol is a generalized procedure based on the synthesis of similar compounds from other aryl isothiocyanates, as specific details for this compound were not found in the search results.
Step 1: Synthesis of N-(2,5-Dimethylphenyl)-N'-(aroyl)thiosemicarbazide
-
Dissolve the desired aromatic acid hydrazide (10 mmol) in a suitable solvent like ethanol.
-
Add this compound (10 mmol) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Upon cooling, the solid thiosemicarbazide derivative precipitates.
-
Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol).
Step 2: Cyclization to 2-(2,5-Dimethylphenyl)amino-5-aryl-1,3,4-thiadiazole
-
To the synthesized thiosemicarbazide (5 mmol), add concentrated sulfuric acid (5 mL) carefully while cooling in an ice bath.
-
Stir the mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent to obtain the pure 1,3,4-thiadiazole.[3]
III. Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are a well-known class of heterocyclic compounds with diverse pharmacological applications, including antifungal and antimicrobial properties.[2][4] A common synthetic route involves the reaction of an isothiocyanate with a semicarbazide or thiosemicarbazide, followed by cyclization.
General Workflow for 1,2,4-Triazole Synthesis
Caption: General workflow for 1,2,4-triazole synthesis.
Experimental Protocol: Synthesis of 4-(2,5-Dimethylphenyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones
This protocol is a generalized procedure based on the synthesis of similar compounds from other aryl isothiocyanates, as specific details for this compound were not found in the search results.
Step 1: Synthesis of 1-Acyl-4-(2,5-dimethylphenyl)thiosemicarbazide
-
A mixture of an appropriate acid hydrazide (0.01 mol) and this compound (0.01 mol) in a suitable solvent like ethanol is refluxed for 6-8 hours.[5]
-
After cooling, the resulting solid is filtered off and recrystallized to give the corresponding 1-acyl-4-(2,5-dimethylphenyl)thiosemicarbazide.
Step 2: Cyclization to 4-(2,5-Dimethylphenyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
A mixture of the 1-acyl-4-(2,5-dimethylphenyl)thiosemicarbazide (1 mmol) and an aqueous solution of sodium hydroxide (e.g., 8%) is refluxed for 4-6 hours.
-
After cooling, the solution is acidified with a dilute acid (e.g., HCl) to precipitate the triazole derivative.
-
The precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.[6]
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a wide array of heterocyclic compounds. The straightforward nature of its reactions with various nucleophiles, followed by cyclization, provides access to important scaffolds for drug discovery and development. The protocols and data presented herein offer a foundation for researchers to explore the synthesis and biological evaluation of novel heterocycles derived from this promising building block. Further investigation into the synthesis of other heterocyclic systems and a more in-depth exploration of their structure-activity relationships are warranted.
References
- 1. chemmethod.com [chemmethod.com]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactions Involving 2,5-Dimethylphenyl Isothiocyanate
These application notes provide detailed experimental protocols for researchers, scientists, and drug development professionals working with 2,5-Dimethylphenyl isothiocyanate. The protocols cover the synthesis of thiourea derivatives and heterocyclic compounds, which are valuable intermediates in organic synthesis and drug discovery.
Synthesis of N,N'-Disubstituted Thiourea Derivatives
The reaction of this compound with primary or secondary amines is a straightforward and high-yielding method for the synthesis of N,N'-disubstituted thiourea derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3]
Experimental Protocol: General Procedure for Thiourea Synthesis
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) or ethanol (30 mL) in a round-bottom flask, add the corresponding amine (1.2 mmol).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature. For less reactive amines, refluxing the mixture for several hours may be necessary.[2]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the isothiocyanate is consumed.[1]
-
Work-up:
-
If the product precipitates, it can be filtered, washed with a cold solvent (e.g., ethanol), and dried.[2]
-
If the product is soluble, the reaction mixture can be washed with 5% HCl (aq) (3 x 10 mL), dried over anhydrous Na₂SO₄, and the solvent evaporated under reduced pressure to yield the pure thiourea derivative.[1]
-
-
Purification: In many cases, the resulting thiourea derivative is pure and does not require further purification.[1] If necessary, recrystallization from a suitable solvent like ethanol can be performed.[2]
Data Presentation: Synthesis of Thiourea Derivatives
| Entry | Amine | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | Aniline Derivatives | Ethanol | Reflux, 10 h | >70 | [2] |
| 2 | N-monosubstituted piperazine | Dichloromethane | Room Temperature, 1 h | >70 | [1] |
| 3 | Various primary and secondary amines | Dichloromethane | Room Temperature | High | [1] |
Workflow for Thiourea Synthesis
Caption: General workflow for the synthesis of thiourea derivatives.
Synthesis of Heterocyclic Compounds: Thieno[2,3-d]pyrimidines
This compound can be used as a precursor for the synthesis of various heterocyclic compounds. For instance, it can react with o-aminonitrile derivatives to form thiourea intermediates, which can then be cyclized to produce thieno[2,3-d]pyrimidine derivatives.[4] These scaffolds are of interest in drug development.
Experimental Protocol: Synthesis of a Thienopyrimidine Derivative
This protocol is a representative example based on the reaction of a phenyl isothiocyanate with an o-aminonitrile derivative to form a thiourea, followed by cyclization.
Step 1: Synthesis of the Thiourea Intermediate
-
Reaction Setup: A solution of a 2-amino-3-cyanothiophene derivative (0.01 mol) in dioxane (30 mL) is treated with this compound (0.01 mol).
-
Reaction Conditions: The reaction mixture is refluxed for 2 hours.
-
Work-up: The solvent is removed by evaporation under reduced pressure. The resulting solid product is collected by filtration and can be crystallized from a proper solvent.
Step 2: Cyclization to the Thieno[2,3-d]pyrimidine
-
Reaction Setup: The thiourea derivative from Step 1 is dissolved in pyridine.
-
Reaction Conditions: The solution is refluxed. The reaction progress should be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated, which may involve precipitation and filtration or extraction.
Logical Relationship in Heterocycle Synthesis
Caption: Logical flow for the synthesis of a thienopyrimidine derivative.
Biological Activities and Drug Development Applications
Isothiocyanates and their derivatives, particularly thioureas, exhibit a wide range of biological activities, making them attractive candidates for drug development.[5] Derivatives have shown potential as anticarcinogenic, anti-inflammatory, and antioxidative agents.[5]
Anticancer Potential
Numerous studies have highlighted the antitumor properties of isothiocyanate derivatives.[5] For instance, brefeldin A-isothiocyanate derivatives have been synthesized and evaluated for their potential in cervical cancer therapy.[6] One such derivative exhibited potent antiproliferative activity against HeLa cells with an IC₅₀ of 1.84 μM while showing no obvious cytotoxicity to normal L-02 cells (IC₅₀ > 80 μM).[6] Mechanistic studies indicated that this compound induced cell cycle arrest at the G1 phase and promoted apoptosis through a mitochondrial-dependent pathway.[6]
Antimicrobial and Antifungal Activity
Isothiocyanates are known for their antimicrobial and antifungal properties.[7] They are considered biodegradable and effective alternatives to conventional antifungal agents.[7] The activity of isothiocyanate derivatives has been tested against various fungal pathogens.
Data Presentation: Biological Activity of Isothiocyanate Derivatives
| Compound Class | Target | Activity | Quantitative Data (IC₅₀) | Reference |
| Brefeldin A-isothiocyanate derivatives | HeLa (cervical cancer) cells | Antiproliferative | 1.84 μM | [6] |
| Brefeldin A-isothiocyanate derivatives | L-02 (normal liver) cells | Cytotoxicity | > 80 μM | [6] |
| Thiourea derivatives | Leishmania amazonensis | Antiprotozoal | Varies with substitution | [1][8] |
Signaling Pathway: Apoptosis Induction by an Isothiocyanate Derivative
Caption: Simplified pathway of apoptosis induction in HeLa cells.
References
Application Notes: Analytical Methods for the Detection of 2,5-Dimethylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylphenyl isothiocyanate (2,5-DMPITC) is an aromatic isothiocyanate, a class of organic compounds characterized by the -N=C=S functional group. Isothiocyanates are of significant interest in the fields of agriculture, food science, and pharmacology due to their wide range of biological activities, including antimicrobial and potential anticarcinogenic properties.[1] Accurate and reliable analytical methods are crucial for the quantification of 2,5-DMPITC in various matrices to support research and development in these areas.
This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for 2,5-DMPITC are not extensively published, the following protocols are adapted from established methods for structurally similar aromatic isothiocyanates, such as benzyl isothiocyanate.[2][3][4]
General Experimental Workflow
The overall process for the analysis of this compound from a sample matrix involves sample preparation followed by chromatographic analysis and data interpretation.
Caption: General workflow for the analysis of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of 2,5-DMPITC in solutions and extracts. Aromatic isothiocyanates can be detected by UV spectroscopy.
Principle
Reverse-phase HPLC separates compounds based on their hydrophobicity. 2,5-DMPITC is separated on a C18 stationary phase using a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
Experimental Protocol
1. Apparatus and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[3][4]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
This compound analytical standard.
-
Methanol or Ethanol (for extraction).
-
Syringe filters (0.45 µm).
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2,5-DMPITC standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
3. Sample Preparation:
-
Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Solid/Semi-solid Samples (e.g., plant material, formulations):
-
Homogenize a known weight of the sample.
-
Extract the homogenized sample with a suitable solvent like ethanol or methanol (e.g., 3 x 50 mL) using sonication or maceration.[2]
-
Combine the extracts and evaporate the solvent under reduced pressure.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
-
4. Chromatographic Conditions (adapted from Benzyl Isothiocyanate analysis): [3][4]
-
Mobile Phase: Acetonitrile and water (1:1, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C. For some isothiocyanates, heating the column to 60°C can improve peak shape and prevent precipitation.[5]
-
Injection Volume: 20 µL.
-
Detection Wavelength: Aromatic isothiocyanates typically have a UV absorbance maximum around 240-250 nm. For benzyl isothiocyanate, detection has been performed at 190 nm.[3][4] An initial scan with a photodiode array (PDA) detector is recommended to determine the optimal wavelength for 2,5-DMPITC.
5. Data Analysis and Quantification:
-
Identify the 2,5-DMPITC peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Generate a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Calculate the concentration of 2,5-DMPITC in the sample using the regression equation from the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity and is particularly suitable for the analysis of volatile and semi-volatile compounds like 2,5-DMPITC, especially in complex matrices.
Principle
The sample is vaporized and separated based on the compound's boiling point and interaction with the GC column's stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification, and the total ion count or specific ion monitoring can be used for quantification.
Experimental Protocol
1. Apparatus and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary GC column suitable for semi-volatile compounds (e.g., Rtx-5MS, 30 m × 0.25 mm ID, 0.25 µm film thickness).[6]
-
Helium (carrier gas, high purity).
-
This compound analytical standard.
-
Dichloromethane or Hexane (GC grade).
-
Anhydrous sodium sulfate.
2. Preparation of Standard Solutions:
-
Prepare stock and working standard solutions of 2,5-DMPITC in dichloromethane or hexane in a similar manner to the HPLC method.
3. Sample Preparation:
-
Liquid Samples: Perform a liquid-liquid extraction if the matrix is aqueous. Extract with dichloromethane, dry the organic layer with anhydrous sodium sulfate, and concentrate if necessary.
-
Solid/Semi-solid Samples:
Caption: Sample preparation workflow for GC-MS analysis.
4. GC-MS Conditions (adapted from general ITC analysis): [6][8]
-
Injector Temperature: 210 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 35-50 °C, hold for 5 minutes.
-
Ramp: Increase to 210 °C at a rate of 8 °C/min.
-
Hold: Maintain at 210 °C for 10 minutes.
-
-
Transfer Line Temperature: 240 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35–550 m/z.
5. Data Analysis and Quantification:
-
Identify 2,5-DMPITC by its retention time and by comparing its mass spectrum with a reference spectrum (e.g., from NIST library or an injected standard).
-
Quantify using a calibration curve based on the peak area of a characteristic ion (Selected Ion Monitoring, SIM, for higher sensitivity) or the total ion chromatogram (TIC).
Quantitative Data Summary
The following table summarizes validation parameters from published methods for other isothiocyanates. Similar performance can be expected for this compound upon method optimization and validation.
| Analytical Method | Analyte | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| HPLC-UV | Benzyl Isothiocyanate | 0.5–500 | 98.9–101.3% | Intra-day: <1.5%, Inter-day: <2.0% | 0.15 | 0.5 | [2][3][4] |
| HPLC-UV | Allyl Isothiocyanate | 10–18 | 97.07–103.66% | Intra-day: 0.02%, Inter-day: 0.22% | 0.0043 | 0.0132 | [9] |
| GC-MS | Benzyl Isothiocyanate | 0.1-100 | Not Reported | Not Reported | 0.0275 | 0.0834 | [2] |
| HPLC-DAD-MS | Various ITCs (derivatized) | (1.7-14.8 nmol/mL) | 83.3–103.7% | <5.4% | (1.7-4.9 nmol/mL) | (5.2-14.8 nmol/mL) | [10] |
Biological Activity and Signaling Pathways
Isothiocyanates are known to exert anti-cancer effects by modulating various cellular signaling pathways, including the induction of apoptosis (programmed cell death) and the activation of detoxification enzymes.[1][11] While specific pathways for 2,5-DMPITC are not yet elucidated, the general mechanisms for ITCs involve interactions with key cellular targets.
Caption: Generalized signaling pathways modulated by isothiocyanates.
References
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Dimethylphenyl Isothiocyanate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive research on the specific applications of 2,5-Dimethylphenyl Isothiocyanate in agrochemical development is limited in publicly available literature. The following application notes and protocols are based on the established biological activities of the broader class of isothiocyanates and structurally related aromatic isothiocyanates. These should be considered as a starting point for investigation into the potential of this compound as a lead compound in agrochemical research.
Application Notes
This compound is an aromatic organic compound containing the highly reactive isothiocyanate (-N=C=S) functional group. This functional group is the basis for the broad-spectrum biocidal activity observed in many isothiocyanate compounds, which are naturally present in plants of the Brassicaceae family (e.g., mustard, horseradish).[1][2] The lipophilic nature of the dimethylphenyl group may enhance its ability to penetrate biological membranes, a key attribute for an effective agrochemical.
Potential Agrochemical Applications
-
Fungicide: Aromatic isothiocyanates have demonstrated notable antifungal properties.[3][4][5] Research on monosubstituted phenyl isothiocyanates has shown that the position of the substituent can influence efficacy, with para-substituted derivatives often showing high fungicidal activity.[6] The dimethyl substitution pattern in this compound suggests it is a strong candidate for investigation against a range of plant pathogenic fungi, including but not limited to Fusarium, Botrytis, Aspergillus, and Penicillium species. Its mode of action is likely related to the inactivation of essential enzymes through reaction with thiol groups of amino acid residues.
-
Insecticide/Fumigant: Isothiocyanates, particularly volatile ones like allyl isothiocyanate (AITC), are recognized for their potent insecticidal and fumigant activities, especially against stored-product pests.[7][8][9] The volatility of this compound, while lower than AITC, may still be sufficient for fumigant action in enclosed spaces. It could also be explored as a contact insecticide. The mechanism is likely multi-site, involving the disruption of cellular processes.[10][11]
-
Nematicide: Methyl isothiocyanate (MITC) is a widely used commercial soil fumigant for controlling nematodes.[11][12] This suggests that other isothiocyanates, including this compound, could possess nematicidal properties. Its application could be relevant for pre-plant soil treatment to protect high-value crops.
-
Herbicide and Plant Growth Regulator: Certain arylisothiocyanates have been patented for use as plant growth regulators, specifically for defoliation and desiccation of non-lignified plant parts.[13] Furthermore, some isothiocyanates have been shown to act as germination stimulants for parasitic weeds like Phelipanche spp., suggesting a potential application in "suicidal germination" strategies for weed control.[14]
-
Precursor for Synthesis of Other Agrochemicals: The isothiocyanate group is a versatile chemical handle for the synthesis of more complex molecules. For instance, 2,3-dimethylphenyl isothiocyanate is noted as a precursor for developing pesticides and herbicides.[15] this compound can be readily converted to thiourea derivatives, which can then be used to synthesize heterocyclic compounds with a wide range of biological activities.
Potential Bioactivity of Related Isothiocyanates
The following table summarizes the observed agrochemical-related activities of various isothiocyanates, providing a basis for the expected activity of this compound.
| Compound Name | Application/Activity | Target Organisms | Reference |
| Allyl Isothiocyanate (AITC) | Fumigant Insecticide | Stored-product pests (Sitophilus zeamais, Rhizopertha dominica, etc.) | [8][9] |
| Soil Fumigant | Soil-borne pathogens (Pythium, Verticillium), nematodes, and weeds | [16] | |
| Methyl Isothiocyanate (MITC) | Soil Fumigant | Fungi, weeds, insects, and nematodes | [11][12] |
| Phenyl Isothiocyanate Derivatives | Fungicide | Cucumber anthracnose, downy mildew, powdery mildew, rice blast | [17] |
| Benzyl Isothiocyanate | Antifungal Agent | Aspergillus niger, Penicillium cyclopium, Rhizopus oryzae | [4][5] |
| 2-Phenylethyl Isothiocyanate | Antifungal Agent | Endophytic and soil fungi | [18] |
| Various Aryl Isothiocyanates | Plant Growth Regulator | Defoliation and desiccation of plants | [13] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol describes a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a model filamentous fungus (e.g., Fusarium oxysporum).
Materials:
-
This compound (test compound)
-
Potato Dextrose Broth (PDB), sterile
-
Dimethyl sulfoxide (DMSO), sterile
-
Fusarium oxysporum culture
-
Sterile distilled water
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Fungal Inoculum: a. Grow F. oxysporum on Potato Dextrose Agar (PDA) for 7-10 days at 25°C. b. Flood the plate with sterile distilled water containing 0.05% Tween 80 and gently scrape the surface to release spores. c. Filter the suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
Preparation of Test Compound: a. Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Microdilution Assay: a. Add 100 µL of sterile PDB to each well of a 96-well plate. b. Add 2 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. c. The final concentrations will range, for example, from 100 µg/mL down to 0.098 µg/mL. d. Include a positive control (commercial fungicide), a negative control (PDB + DMSO), and a growth control (PDB + inoculum). e. Add 10 µL of the fungal spore suspension to each well (except the negative control).
-
Incubation and Reading: a. Seal the plate and incubate at 25°C for 48-72 hours. b. Determine the MIC as the lowest concentration of the test compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring absorbance at 600 nm.
Protocol 2: Insecticidal Fumigant Bioassay
This protocol outlines a method to assess the fumigant toxicity of this compound against a model stored-product insect (e.g., adult red flour beetle, Tribolium castaneum).
Materials:
-
This compound (test compound)
-
Acetone (solvent)
-
Glass desiccators or jars (e.g., 1 L) with airtight lids
-
Filter paper discs (e.g., Whatman No. 1)
-
Adult Tribolium castaneum (1-2 weeks old)
-
Small petri dishes or vials with perforated lids
Procedure:
-
Preparation of Test Insects: a. Place 20 adult beetles into each small petri dish.
-
Preparation of Test Compound Concentrations: a. Prepare serial dilutions of this compound in acetone to achieve desired concentrations when volatilized in the sealed container (e.g., concentrations ranging from 10 to 500 µL/L air).
-
Fumigation Assay: a. Place a filter paper disc at the bottom of each glass jar. b. Apply a specific volume of the test compound solution onto the filter paper. Allow the acetone to evaporate for a few seconds. c. Place the petri dish containing the insects inside the jar. d. Seal the jar tightly. e. Include a control jar with a filter paper treated only with acetone. f. Replicate each concentration and the control at least three times.
-
Incubation and Mortality Assessment: a. Keep the jars at a constant temperature (e.g., 28°C) and humidity (e.g., 65% RH). b. After 24, 48, and 72 hours, count the number of dead insects. An insect is considered dead if it shows no movement when prodded with a fine brush. c. Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. d. Use probit analysis to determine the LC50 (lethal concentration to kill 50% of the population).
Protocol 3: Synthesis of a Thiourea Derivative
This protocol provides a general method for the synthesis of N-(2,5-dimethylphenyl)-N'-substituted thiourea, a potential intermediate for more complex agrochemicals.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline, morpholine)
-
A suitable solvent (e.g., ethanol, acetonitrile, or tetrahydrofuran)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
Procedure:
-
Reaction Setup: a. In a round-bottom flask, dissolve 1.0 equivalent of this compound in the chosen solvent.
-
Addition of Amine: a. To the stirred solution, add 1.0-1.1 equivalents of the selected amine dropwise at room temperature. b. The reaction is often exothermic. If necessary, cool the flask in an ice bath.
-
Reaction Monitoring: a. Stir the reaction mixture at room temperature for a period ranging from 30 minutes to several hours. b. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (isothiocyanate) is consumed.
-
Isolation of Product: a. The thiourea product often precipitates from the reaction mixture upon completion. If so, collect the solid by vacuum filtration and wash with cold solvent. b. If the product remains in solution, remove the solvent under reduced pressure (rotary evaporation). c. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: a. Confirm the structure of the synthesized thiourea derivative using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Visualizations
Caption: Potential agrochemical applications of this compound.
Caption: Workflow for in vitro antifungal screening.
Caption: General reaction scheme for thiourea synthesis.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review on Direct Effects, Mechanisms, Structure-Activity Relationship Data and Possible Agricultural Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of Isothiocyanates and Related Compounds: III. Derivatives of Diphenyl, Stilbene, Azobenzene, and Several Polycondensed Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of Isothiocyanates and Related Compounds: I. Naturally Occurring Isothiocyanates and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity of isothiocyanates and related compounds. I. Naturally occurring isothiocyanates and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review on Direct Effects, Mechanisms, Structure-Activity Relationship Data and Possible Agricultural Applications [mdpi.com]
- 7. Appraisal of growth inhibitory, biochemical and genotoxic effects of Allyl Isothiocyanate on different developmental stages of Zeugodacus cucurbitae (Coquillett) (Diptera: Tephritidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction of allyl isothiocyanate from horseradish (Armoracia rusticana) and its fumigant insecticidal activity on four stored-product pests of paddy. | Semantic Scholar [semanticscholar.org]
- 9. Extraction of allyl isothiocyanate from horseradish (Armoracia rusticana) and its fumigant insecticidal activity on four stored-product pests of paddy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spraydays.cdpr.ca.gov [spraydays.cdpr.ca.gov]
- 12. Effect of combined application of methyl isothiocyanate and chloropicrin on their transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US4004907A - Arylisothiocyanate for the regulation of plant growth - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. innospk.com [innospk.com]
- 16. hort [journals.ashs.org]
- 17. US4248869A - Phenyl isothiocyanate derivatives and their production - Google Patents [patents.google.com]
- 18. Antifungal Activity of Glucosinolate-Derived Nitriles and Their Synergistic Activity with Glucosinolate-Derived Isothiocyanates Distinguishes Various Taxa of Brassicaceae Endophytes and Soil Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 2,5-Dimethylphenyl Isothiocyanate and its Reaction Products with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 2,5-Dimethylphenyl Isothiocyanate (DMPI) and its reaction products with primary amines using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The primary reaction products are N-(2,5-dimethylphenyl)-N'-substituted thioureas. This method is suitable for monitoring reaction progress, assessing product purity, and quantifying the components in a reaction mixture.
Introduction
Isothiocyanates are a class of organic compounds characterized by the -N=C=S functional group. They are known for their reactivity towards nucleophiles, particularly primary and secondary amines, to form substituted thiourea derivatives. This reactivity is fundamental in various applications, including organic synthesis and the development of novel pharmaceuticals. This compound is an aromatic isothiocyanate whose reaction kinetics and product profiles are of significant interest in medicinal chemistry and drug development. Accurate and reliable analytical methods are crucial for characterizing these reactions. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying the components of such reaction mixtures.
Chemical Reaction
This compound reacts with primary amines (R-NH₂) to form N,N'-disubstituted thiourea derivatives. This reaction is typically rapid and proceeds with high yield.
Caption: Reaction of this compound with a primary amine.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Primary amine of interest (e.g., benzylamine, aniline) (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (analytical grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Standard and Sample Preparation
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.
Reaction Sample Preparation:
-
Reaction Mixture: In a suitable reaction vessel, combine this compound and the primary amine in a 1:1 molar ratio in a suitable solvent (e.g., acetonitrile or methanol).
-
Sampling: At various time points, withdraw an aliquot of the reaction mixture.
-
Quenching and Dilution: Dilute the aliquot 100-fold with acetonitrile to stop the reaction and bring the concentration within the calibration range.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Method
A reversed-phase HPLC method is employed for the separation and quantification of this compound and its thiourea reaction products.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
Experimental Workflow
Caption: Workflow for HPLC analysis of the reaction mixture.
Data Presentation
The retention times and response factors for this compound and a representative thiourea derivative (N-(2,5-dimethylphenyl)-N'-benzylthiourea) are summarized in the table below. These values are typical for the described HPLC method but may vary slightly depending on the specific instrumentation and column used.
| Compound | Expected Retention Time (min) | Relative Retention Time | UV λmax (nm) |
| This compound | ~ 12.5 | 1.00 | ~ 250 - 260 |
| N-(2,5-dimethylphenyl)-N'-benzylthiourea | ~ 9.8 | ~ 0.78 | ~ 240 - 250 |
| Benzylamine (Example Primary Amine) | ~ 3.2 | ~ 0.26 | ~ 254 - 260 |
Discussion
The provided HPLC method effectively separates the starting material, this compound, from the more polar thiourea product and the unreacted primary amine. The use of a C18 column provides good hydrophobic retention, while the gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities. The addition of formic acid to the mobile phase helps to ensure good peak shape and reproducibility.
The detection wavelength of 254 nm is a suitable choice as both the isothiocyanate and the resulting thiourea derivative exhibit significant absorbance in this region, allowing for their simultaneous monitoring. For more sensitive and specific detection, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) is recommended.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound and its reaction products with primary amines. The method is robust, reproducible, and suitable for routine analysis in research and development settings. The provided workflow and data tables serve as a valuable resource for scientists working with isothiocyanate chemistry.
Application Notes and Protocols for Handling 2,5-Dimethylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions and handling protocols for 2,5-Dimethylphenyl isothiocyanate. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize the risk of exposure.
Hazard Identification and Toxicological Profile
This compound is a hazardous chemical that can cause severe health effects. It is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[1] Inhalation may lead to respiratory tract irritation, and it may also cause an allergic skin reaction.[2]
Key Hazards:
-
Toxic if swallowed or in contact with skin.[1]
-
May cause respiratory tract irritation.[2]
-
May cause an allergic skin reaction.[2]
| Toxicological Data | Value | Reference |
| Acute Oral Toxicity | Toxic if swallowed.[1] | [1] |
| Acute Dermal Toxicity | Toxic in contact with skin.[1] | [1] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2] | [1][2] |
| Serious Eye Damage/Irritation | Causes severe eye damage.[2] | [2] |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction.[2] | [2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation.[2] | [2] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, all work with this compound must be conducted in a certified chemical fume hood with adequate ventilation.[2][3] Eyewash stations and safety showers must be readily accessible.[3]
| Personal Protective Equipment (PPE) | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory.[4] |
| Skin Protection | Wear impervious protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[2][4] |
| Respiratory Protection | If working outside of a fume hood or if exposure limits may be exceeded, a NIOSH/MSHA approved respirator should be used.[3] |
Experimental Protocols
3.1. General Handling and Dispensing Protocol
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[3] Ensure all necessary PPE is correctly donned.
-
Work Area: Conduct all handling and dispensing of this compound inside a certified chemical fume hood.[2][3]
-
Dispensing: Carefully transfer the required amount of the chemical, avoiding splashing or the creation of aerosols. Use appropriate tools for transfer.
-
Storage: Keep the container tightly closed when not in use.[5] Store at room temperature in a dry, well-ventilated area away from heat, sparks, and open flames.[2][5]
-
Cleaning: Clean any spills immediately as per the spill response protocol. Wash hands thoroughly with soap and water after handling.[2]
3.2. Spill Response Protocol
-
Evacuation: Evacuate the immediate area of the spill.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, absorb the chemical with an inert, non-combustible material such as sand or vermiculite.[2][3]
-
Collection: Carefully collect the absorbed material into a suitable, closed container for hazardous waste disposal.[2][3]
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
-
Reporting: Report the spill to the appropriate safety personnel.
3.3. First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[2] Seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[4] |
Disposal Procedures
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[2]
Visualization of Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Troubleshooting & Optimization
common side reactions with 2,5-Dimethylphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for troubleshooting experiments involving 2,5-Dimethylphenyl Isothiocyanate. The following guides and FAQs address common issues and side reactions that may be encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
The isothiocyanate functional group (-N=C=S) in this compound contains two electrophilic carbon atoms, making it susceptible to nucleophilic attack. The carbon atom of the isothiocyanate group is the primary site of reaction.
Q2: What are the most common reactions involving this compound?
The most common reactions involve nucleophilic addition to the isothiocyanate carbon. These include reactions with:
-
Primary and secondary amines to form substituted thioureas.
-
Alcohols and phenols to form thiocarbamates.
-
Water (hydrolysis) , which can lead to the formation of the corresponding amine (2,5-dimethylaniline) and other degradation products, a reaction that can be accelerated in acidic conditions.[1]
Q3: How does the structure of this compound influence its reactivity?
The presence of two methyl groups on the phenyl ring can introduce steric hindrance around the isothiocyanate functional group. This steric bulk may slow down the rate of reaction compared to less substituted aryl isothiocyanates.
Troubleshooting Guide: Common Side Reactions and Issues
This guide provides solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Low reactivity of the nucleophile: Sterically hindered or electron-deficient amines/alcohols may react slowly. | Increase the reaction temperature or prolong the reaction time. The use of a catalyst, if appropriate for the reaction, can also be considered. |
| Degradation of this compound: The compound may be sensitive to moisture and can hydrolyze over time. | Use a fresh bottle of the reagent and handle it under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware and solvents are anhydrous. | |
| Steric Hindrance: The methyl groups on the phenyl ring can sterically hinder the approach of the nucleophile. | Consider using a less sterically hindered nucleophile if the experimental design allows. Higher reaction temperatures can also help overcome steric barriers. | |
| Formation of Symmetric Thiourea Byproduct | Reaction with small-chain alcohols: When reacting with small-chain alcohols, the formation of symmetrical 1,3-disubstituted thioureas can occur as a side reaction.[2] | Use long-chain alcohols (e.g., n-hexanol, n-heptanol, n-octanol) to favor the formation of the desired N-aryl-O-alkyl carbamates.[2] |
| Presence of Multiple Spots on TLC | Incomplete reaction: Unreacted starting materials will appear on the TLC plate. | Monitor the reaction progress closely by TLC. If the reaction stalls, consider the troubleshooting steps for low yield. |
| Formation of side products: Besides the expected product, other species may be formed due to side reactions. | Isolate and characterize the side products to understand the reaction pathway. Adjusting reaction conditions (temperature, solvent, stoichiometry) may help minimize their formation. | |
| Hydrolysis of the isothiocyanate: If the reaction is carried out in the presence of water, the corresponding amine (2,5-dimethylaniline) may be formed. | Ensure anhydrous conditions are maintained throughout the experiment. |
Experimental Protocols: General Methodologies
The following are generalized protocols for common reactions involving aryl isothiocyanates. These should be adapted and optimized for this compound based on the specific nucleophile and desired product.
Synthesis of a Substituted Thiourea
-
Dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane).
-
Add this compound (1.0-1.1 equivalents) to the solution at room temperature under an inert atmosphere.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive amines.
-
Upon completion , remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reaction with an Alcohol to form a Thiocarbamate
-
Dissolve the alcohol in a suitable anhydrous solvent.
-
Add this compound . The reaction may be slower than with amines and may require heating.
-
Monitor the reaction by TLC.
-
Work-up and purify the product as required.
Visualizing Reaction Pathways and Logic
To aid in understanding the potential reaction pathways and troubleshooting logic, the following diagrams are provided.
Caption: General reaction pathways of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
troubleshooting incomplete reactions of isothiocyanates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chemical reactions involving isothiocyanates.
Troubleshooting Guides & FAQs
FAQ 1: My isothiocyanate reaction is incomplete or has a low yield. What are the common causes and how can I fix it?
An incomplete reaction or low yield is a frequent issue. The following table summarizes potential causes and recommended solutions to improve your reaction outcome.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incorrect Stoichiometry | Ensure a 1:1 molar ratio of the amine to the isothiocyanate. A slight excess (1.1 to 1.2 equivalents) of the isothiocyanate can help drive the reaction to completion.[1] | Increased product formation and consumption of the limiting reagent. |
| Low Reactivity of Amine | For electron-deficient or sterically hindered amines, consider increasing the reaction temperature or extending the reaction time.[1] The use of a non-nucleophilic base catalyst (e.g., triethylamine or diisopropylethylamine) can also facilitate the reaction.[1] | Enhanced reaction rate and higher yield. |
| Poor Reagent Quality | Isothiocyanates are sensitive to moisture and can degrade. Use a fresh bottle or a properly stored reagent.[1] It is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon).[1] | Minimized side reactions and improved yield. |
| Inadequate Mixing | Ensure the reaction mixture is being stirred efficiently to promote proper interaction between reactants.[1] | A homogeneous reaction mixture and improved reaction rate. |
| Sub-optimal Reaction Conditions | The choice of solvent and temperature can significantly affect the reaction rate and yield. Common solvents include acetone, acetonitrile, and dichloromethane.[1] Experiment with different solvents and temperatures to find the optimal conditions for your specific substrates.[1] | Optimized reaction rate and final product yield. |
FAQ 2: I am observing unexpected spots on my TLC plate. What could these side products be?
The appearance of new spots on your TLC plate often indicates the formation of side products. Here are some common possibilities:
-
Hydrolysis of Isothiocyanate : Isothiocyanates can react with moisture present in the reaction to form an unstable N-acetylthiocarbamic acid, which then decomposes.[1] This byproduct will typically appear as a more polar spot (lower Rf value) on the TLC plate.[1] To prevent this, ensure all glassware is oven-dried and use anhydrous solvents.[1]
-
Symmetrical Thiourea Formation : If your starting amine is primary, it can react with the isothiocyanate to form the desired thiourea. However, under harsh reaction conditions with unreacted amine present, a symmetrical thiourea can form as a byproduct.[1]
-
Decomposition of Starting Material or Product : Depending on the stability of your compounds to the reaction conditions (e.g., heat, acid, or base), you may be observing decomposition products.[1]
FAQ 3: What are the critical parameters to control for a successful derivatization of a peptide with an isothiocyanate?
The most critical parameters to control are pH, the molar ratio of isothiocyanate to peptide, temperature, and reaction time.[2]
| Parameter | Recommendation | Rationale |
| pH | Maintain a basic pH, typically between 8.5 and 9.5.[2] | This ensures that the primary amino groups of the peptide are in their deprotonated, nucleophilic state (-NH2), which is necessary for the reaction to proceed.[2] |
| Molar Ratio | A slight to moderate excess of the isothiocyanate (1.5 to 10-fold) is often used to drive the reaction to completion.[2] | Ensures complete labeling of the target amino groups on the peptide.[2] |
| Temperature | Most labeling reactions are performed at room temperature.[2] Higher temperatures can increase the rate of side reactions or peptide degradation.[2] | Balances reaction rate with the stability of the peptide and the final product. |
| Reaction Time | Typically 1-4 hours or overnight.[2] It is crucial to monitor the reaction progress using an appropriate analytical technique.[3] | Allows for the reaction to reach completion without significant degradation of the product. |
Experimental Protocols
Protocol 1: Monitoring Isothiocyanate Reactions using UV-Vis Spectrophotometry
This method is suitable for monitoring reactions where a change in the UV-Vis absorbance spectrum occurs upon product formation, such as the reaction of an isothiocyanate with a thiol-containing compound like N-acetylcysteine (NAC).[4]
Materials:
-
Isothiocyanate of interest
-
N-acetylcysteine (NAC)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[4]
-
Anhydrous solvent for stock solutions (e.g., acetonitrile or DMSO)[4]
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder[4]
Procedure:
-
Reagent Preparation:
-
Determination of λmax of the Product:
-
In a cuvette, mix the phosphate buffer with a final concentration of the isothiocyanate (e.g., 50 µM) and NAC (e.g., 5 mM) to allow the reaction to go to completion.[4]
-
Scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax) of the dithiocarbamate product.[4]
-
-
Kinetic Run:
Data Analysis: The pseudo-first-order rate constant (k') can be determined from the slope of the line when plotting the natural logarithm of the absorbance versus time. The second-order rate constant (k) is then calculated by dividing k' by the concentration of NAC.[4]
Protocol 2: General Procedure for Thiourea Synthesis from an Isothiocyanate and an Amine
This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas.
Materials:
-
Amine
-
Isothiocyanate
-
Aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile)[3]
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)[3]
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in a suitable aprotic solvent.[3]
-
Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[3]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated.[3]
-
Once the reaction is complete, as indicated by the disappearance of the limiting reactant on TLC, concentrate the reaction mixture under reduced pressure.[3]
-
The crude product can then be purified by standard methods such as recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield isothiocyanate reactions.
References
improving the stability of 2,5-Dimethylphenyl isothiocyanate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2,5-Dimethylphenyl Isothiocyanate in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by several factors, including:
-
pH: The compound is more stable in acidic conditions and degrades more rapidly in neutral to alkaline solutions.[1][2][3]
-
Temperature: Higher temperatures accelerate the rate of degradation.[1][3][4] For optimal stability, solutions should be kept at low temperatures.
-
Solvent Composition: The choice of solvent is critical. Protic solvents, especially in the presence of water, can lead to hydrolysis. Aprotic solvents are generally preferred for storage.[2]
-
Presence of Nucleophiles: Amines, thiols, and water can react with the isothiocyanate group, leading to the formation of thioureas and other degradation products.[5]
-
Light Exposure: While less documented for this specific compound, photolytic degradation can be a concern for many organic molecules. It is advisable to protect solutions from light.
Q2: What are the main degradation products of this compound?
A2: The primary degradation pathway for this compound in the presence of water is hydrolysis, which leads to the formation of the corresponding amine (2,5-dimethylaniline) and thiocarbamic acid, with the latter being unstable and further decomposing.[6] In the presence of other nucleophiles, such as amines or thiols, the predominant degradation products will be the corresponding N,N'-disubstituted thioureas.
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: For short-term experimental use, anhydrous aprotic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran (THF) are recommended.[2][7] For long-term storage, it is best to store the neat compound at a low temperature and protected from moisture. If a stock solution is required, prepare it in anhydrous acetonitrile and store it at -20°C or below. Avoid using protic solvents like methanol or ethanol for storage, as they can react with the isothiocyanate over time.[2]
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of your solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9] This technique allows for the separation and quantification of the intact this compound from its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of starting material in solution. | 1. Hydrolysis: Presence of water in the solvent or reaction mixture. 2. High pH: The solution is neutral or alkaline. 3. Elevated Temperature: The experiment is being conducted at a high temperature. 4. Reaction with Nucleophiles: Presence of amines, thiols, or other nucleophiles in the reaction mixture. | 1. Use anhydrous solvents and dry glassware. 2. If the experimental conditions permit, maintain a slightly acidic pH.[1] 3. Conduct the experiment at the lowest feasible temperature. 4. Protect the isothiocyanate from reacting with unintended nucleophiles by using appropriate protecting groups or by carefully planning the reaction sequence. |
| Appearance of unexpected peaks in HPLC or GC-MS analysis. | 1. Degradation: The compound is degrading under the experimental or storage conditions. 2. Solvent Reaction: The solvent is reacting with the isothiocyanate. | 1. Identify the degradation products using mass spectrometry. The primary degradation products are likely 2,5-dimethylaniline or a thiourea derivative. 2. Switch to a more inert solvent. For example, if using methanol, consider switching to acetonitrile.[2] |
| Inconsistent experimental results. | 1. Stock Solution Instability: The stock solution of this compound is degrading over time. | 1. Prepare fresh stock solutions for each experiment or validate the stability of the stock solution over the intended period of use. 2. Store stock solutions in small, single-use aliquots at -20°C or below to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in various solvent systems and conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Phosphate buffer solutions (pH 5, 7, and 9)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock and Sample Solutions:
-
Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
For each condition to be tested (e.g., different solvents, pH values, temperatures), dilute the stock solution to a final concentration of 100 µg/mL.
3. Forced Degradation Conditions:
-
Acidic Hydrolysis: Mix the sample solution with 0.1 M HCl and incubate at 60°C.
-
Alkaline Hydrolysis: Mix the sample solution with 0.1 M NaOH and incubate at 60°C.
-
Neutral Hydrolysis: Mix the sample solution with water and incubate at 60°C.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Incubate the sample solution in the chosen solvent at 60°C.
-
Photolytic Degradation: Expose the sample solution to UV light.
4. HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Monitor the formation of degradation products by observing the appearance and increase in the area of new peaks in the chromatogram.
Protocol 2: Identification of Degradation Products by GC-MS
This protocol describes a method to identify volatile degradation products of this compound.
1. Sample Preparation:
-
Subject a solution of this compound (e.g., in a buffered aqueous solution at pH 9) to thermal stress (e.g., 60°C for 24 hours).
-
Extract the solution with an organic solvent such as dichloromethane or ethyl acetate.[10]
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
GC Conditions (Example):
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
3. Data Analysis:
-
Identify the degradation products by comparing their mass spectra with a library of known compounds (e.g., NIST library). The primary expected degradation product from hydrolysis is 2,5-dimethylaniline.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 8. scispace.com [scispace.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. thaiscience.info [thaiscience.info]
how to avoid hydrolysis of isothiocyanates during experiments
This guide provides researchers, scientists, and drug development professionals with technical information and protocols to prevent the hydrolysis and degradation of isothiocyanates (ITCs) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isothiocyanate hydrolysis and why is it a significant issue in experiments?
A1: Isothiocyanate hydrolysis is a chemical reaction where the isothiocyanate functional group (-N=C=S) reacts with water. This reaction leads to the degradation of the compound, typically forming amines and other byproducts.[1][2] This is a significant issue because the degradation reduces the effective concentration of the active compound, leading to inaccurate and irreproducible experimental results. The reactivity of ITCs increases with both temperature and pH.[1][3]
Q2: What are the primary factors that promote the hydrolysis of isothiocyanates?
A2: The primary factors that promote ITC degradation are the presence of nucleophiles (such as water), elevated temperatures, and neutral to basic pH levels.[1][3][4] Isothiocyanates are sensitive to temperature and pH, and their stability can be compromised in aqueous solutions, especially under alkaline conditions.[5][6]
Q3: How does pH impact the stability of isothiocyanates in a solution?
A3: The pH of the solution is a critical factor. Isothiocyanate hydrolysis is significantly accelerated under neutral or slightly basic conditions.[4] While acidic conditions can also lead to the formation of other byproducts like nitriles from glucosinolate precursors, for the stability of the ITC molecule itself, avoiding neutral and basic aqueous environments is key.[4][7][8] Some studies have shown that acidic pH values can increase isothiocyanate formation from their precursors, but the stability of the formed ITC is still a concern in aqueous media.[7][9]
Q4: What is the effect of temperature on isothiocyanate stability?
A4: Higher temperatures accelerate the rate of hydrolysis and degradation.[1][5] It is crucial to store and handle isothiocyanate solutions at low temperatures to maintain their integrity. For example, the degradation of Allyl isothiocyanate (AITC) has been observed in aqueous solutions at temperatures as low as 37°C.[5] Stock solutions should be stored at -20°C or -80°C.[10]
Q5: What are the signs of isothiocyanate degradation?
A5: Visual signs of degradation can include a change in the color of the solution, often to a yellowish or brownish hue, or the appearance of solid precipitates.[11] A change in the characteristic sharp odor of the isothiocyanate may also indicate chemical transformation.[11] The most definitive sign of degradation is a decrease in purity, which can be quantified using analytical methods like HPLC or GC.[11]
Q6: How should I prepare and store isothiocyanate stock solutions to maximize stability?
A6: Isothiocyanate stock solutions should always be prepared using an anhydrous (water-free) solvent, such as dimethyl sulfoxide (DMSO) or 100% ethanol.[10] After dissolving the compound completely, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots must be stored in tightly sealed containers at -20°C or -80°C and protected from light.[10]
Q7: What is the best practice for preparing working solutions for my experiments?
A7: Working solutions should be prepared fresh on the day of the experiment.[10] Thaw a single aliquot of the stock solution and dilute it to the final desired concentration using the appropriate sterile cell culture medium or buffer immediately before adding it to your experimental setup.[10] Do not store diluted working solutions in aqueous media for any extended period, as hydrolysis will occur.[1][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed in assays. | Isothiocyanate degradation due to hydrolysis in aqueous working solutions. | Prepare working solutions fresh from an anhydrous stock solution immediately before each experiment. Do not store ITCs in aqueous buffers or media.[1][12] |
| Precipitate forms after diluting stock solution into aqueous media. | Poor solubility of the isothiocyanate in the aqueous medium. | While ITCs are generally poorly water-soluble, ensure the final concentration of the organic solvent (e.g., DMSO) in your experiment is kept low (typically <0.5%) and is consistent across all treatments, including controls. |
| Stock solution has changed color. | Degradation of the isothiocyanate during storage. | Discard the solution. This indicates chemical degradation.[11] Ensure stock solutions are prepared in anhydrous solvent, aliquoted, and stored properly at -20°C or -80°C, protected from light and moisture.[10][13] |
| Variable results between experiments performed on different days. | Instability of stock or working solutions. Repeated freeze-thaw cycles of the stock solution. | Use single-use aliquots for your stock solution to avoid freeze-thaw degradation.[10] Always prepare working solutions fresh. |
Quantitative Data on Isothiocyanate Stability
The stability of isothiocyanates varies depending on their chemical structure and the experimental conditions. The following table summarizes the decline of various ITCs in different aqueous solutions over 24 hours at 37°C.
| Isothiocyanate | Medium | Stability (% Remaining after 24h) | Reference |
| Allyl Isothiocyanate (AITC) | Deionized Water | ~40% | [12] |
| Tris-Cl Buffer (pH 7.0) | ~20% | [12] | |
| PBS Buffer (pH 7.0) | <10% | [12] | |
| Citrate Phosphate Buffer (pH 7.0) | <5% | [12] | |
| Benzyl Isothiocyanate (BITC) | Deionized Water | ~75% | [12] |
| Tris-Cl Buffer (pH 7.0) | ~60% | [12] | |
| PBS Buffer (pH 7.0) | ~40% | [12] | |
| Citrate Phosphate Buffer (pH 7.0) | ~20% | [12] | |
| Phenethyl Isothiocyanate (PEITC) | Deionized Water | ~80% | [12] |
| Tris-Cl Buffer (pH 7.0) | ~70% | [12] | |
| PBS Buffer (pH 7.0) | ~60% | [12] | |
| Citrate Phosphate Buffer (pH 7.0) | ~40% | [12] | |
| Sulforaphane (SFN) | Deionized Water | ~85% | [12] |
| Tris-Cl Buffer (pH 7.0) | ~75% | [12] | |
| PBS Buffer (pH 7.0) | ~65% | [12] | |
| Citrate Phosphate Buffer (pH 7.0) | ~50% | [12] | |
| Data is estimated from graphical representations in the cited source and is intended for comparative purposes. |
Experimental Protocols
Protocol 1: Preparation of Isothiocyanate Stock and Working Solutions
This protocol details the correct procedure for preparing ITC solutions to minimize degradation for cell culture experiments.[10]
Materials:
-
Isothiocyanate (ITC) compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Sterile cell culture medium or experimental buffer
Procedure:
-
Stock Solution Preparation (10 mM): a. In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of ITC powder. b. Dissolve the ITC powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex the solution vigorously until the compound is completely dissolved. d. Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. e. Store the aliquots at -80°C, protected from light.
-
Working Solution Preparation: a. On the day of the experiment, remove one aliquot of the ITC stock solution from the freezer and thaw it at room temperature. b. Immediately before application, dilute the stock solution with sterile cell culture medium or buffer to the final desired experimental concentrations. c. Mix thoroughly by gentle pipetting or brief vortexing. d. Crucially, do not store these aqueous working solutions. Use them immediately after preparation to prevent hydrolysis.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition | PLOS One [journals.plos.org]
- 4. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. thaiscience.info [thaiscience.info]
- 13. carbodiimide.com [carbodiimide.com]
Technical Support Center: Catalyst Selection for 2,5-Dimethylphenyl Isothiocyanate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during experiments with 2,5-Dimethylphenyl Isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile reagent commonly used as a building block in organic synthesis. The most frequent reactions include:
-
Thiourea Formation: Reaction with primary or secondary amines to form N,N'-disubstituted thioureas. This is a straightforward and high-yielding reaction.
-
Thiazole Synthesis: Cyclization reactions, often with α-haloketones or other suitable substrates, to form substituted thiazole rings, which are important scaffolds in medicinal chemistry.
-
Synthesis of Other Heterocycles: It can also be used in the synthesis of other sulfur and nitrogen-containing heterocycles like thiazolidinones and thiadiazoles.
Q2: My thiourea synthesis from this compound and a primary amine has a low yield. What are the potential causes?
A2: Low yields in this reaction are often due to a few common issues:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using at least a 1:1 molar ratio of the amine to the isothiocyanate. Using a slight excess (1.1-1.2 equivalents) of the isothiocyanate can sometimes drive the reaction to completion.
-
Purity of Reactants: Impurities in either the this compound or the amine can lead to side reactions. Ensure your starting materials are of high purity.
-
Reaction Conditions: While many thiourea formations proceed well at room temperature, some less reactive or sterically hindered amines may require gentle heating. The choice of solvent can also be critical; common solvents include THF, DCM, and ethanol.
-
Moisture: Isothiocyanates can be sensitive to moisture, which can lead to hydrolysis. Ensure you are using anhydrous solvents and dried glassware.
Q3: I am observing an unexpected side product in my reaction. What could it be?
A3: The formation of unexpected products can arise from various factors:
-
Symmetrical Thiourea: If there is an excess of the amine starting material and harsh reaction conditions, it is possible to form a symmetrical thiourea from the amine itself.
-
Decomposition: this compound or the desired product might be unstable under the reaction conditions (e.g., high heat, strong acid, or base), leading to decomposition.
-
Intramolecular Cyclization: With certain substrates, intramolecular cyclization of the initially formed thiourea can occur, leading to heterocyclic byproducts. For example, reactions with thioureido acids at high temperatures can lead to the formation of thioxotetrahydropyrimidin-4(1H)-ones.[1]
Q4: Is a catalyst always necessary for reactions with this compound?
A4: Not always. The formation of thioureas from primary and secondary amines is typically a facile reaction that proceeds efficiently without a catalyst. However, for the synthesis of more complex molecules, such as certain heterocycles, a catalyst can be beneficial or even necessary to promote the desired transformation and improve yields. For example, the synthesis of some 2-aminothiazole derivatives can be catalyzed by acids like p-toluenesulfonic acid (PTSA).
Troubleshooting Guide
This guide addresses common problems encountered during reactions with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction due to stoichiometry or low reactivity. | - Ensure a 1:1 or slight excess of the amine/nucleophile. - For less reactive amines, consider gentle heating (e.g., reflux in THF or ethanol). - Confirm the purity of your this compound and other reactants. |
| Inefficient catalyst (if applicable). | - For thiazole synthesis from propargylamines, p-toluenesulfonic acid (PTSA) can be an effective catalyst.[2] - For other heterocyclic syntheses, consider a base catalyst like DBU or an organocatalyst depending on the specific reaction. | |
| Presence of moisture. | - Use anhydrous solvents and oven-dried glassware. - Handle this compound under an inert atmosphere (e.g., nitrogen or argon). | |
| Multiple Products Observed on TLC | Formation of side products. | - Re-evaluate the reaction temperature; high temperatures can sometimes lead to side reactions. - Check the stoichiometry of your reactants carefully. - Consider a milder catalyst or catalyst-free conditions if applicable. |
| Decomposition of starting material or product. | - Monitor the reaction progress by TLC to avoid prolonged reaction times. - If the product is known to be unstable, perform the work-up at a lower temperature. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize easily. | - If the product is a viscous oil, try triturating with a non-polar solvent like hexane to induce solidification. - If trituration fails, purification by column chromatography on silica gel is recommended. |
| Co-elution of impurities during chromatography. | - Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution might be necessary. |
Data Presentation
Table 1: Catalyst Performance in the Synthesis of 2-Aminothiazole Derivatives from Isothiocyanates and Propargylamines
Note: While this data is for substituted isothiocyanates in general, it provides a good starting point for catalyst selection in reactions with this compound.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA) | 1,2-Dichloroethane (DCE) | 130 | 10 | 47-78 | [2] |
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea
This protocol describes a general procedure for the synthesis of a thiourea derivative from this compound and a primary amine.
Materials:
-
This compound (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 mmol) in anhydrous THF (10 mL).
-
To this solution, add this compound (1.0 mmol) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the starting materials are consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure by TLC, no further purification is necessary. If impurities are present, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol 2: Synthesis of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea
This protocol details the synthesis of a specific N-acylthiourea derivative.
Materials:
-
Acetyl chloride (0.10 mol)
-
Ammonium thiocyanate (0.10 mol)
-
2,5-Dimethylaniline (0.10 mol)
-
Acetone (70 mL total)
Procedure:
-
Add a solution of acetyl chloride (0.10 mol) in acetone (30 mL) dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 mL).
-
Reflux the reaction mixture for 30 minutes.
-
After cooling to room temperature, add a solution of 2,5-dimethylaniline (0.10 mol) in acetone (10 mL).
-
Reflux the mixture for an additional 3 hours.
-
Pour the reaction mixture into acidified cold water.
-
The precipitated product is then collected and recrystallized from acetonitrile to a constant melting point.
Visualizations
Caption: Reaction pathway for thiourea synthesis.
Caption: Experimental workflow for thiourea synthesis.
References
solvent effects on the reactivity of 2,5-Dimethylphenyl isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethylphenyl Isothiocyanate. The information is designed to address specific issues that may be encountered during experiments, with a focus on the impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity characteristics of this compound?
A1: this compound is an aromatic isothiocyanate. Generally, aromatic isothiocyanates are less reactive than their aliphatic counterparts due to the electron-delocalizing effect of the aryl group, which stabilizes the molecule.[1] The presence of two electron-donating methyl groups on the phenyl ring slightly increases the electron density at the isothiocyanate carbon, which can decrease its electrophilicity and thus its reactivity compared to unsubstituted phenyl isothiocyanate.[1]
Q2: How does solvent choice impact the reaction of this compound with nucleophiles (e.g., amines)?
A2: Solvent polarity plays a crucial role in the reaction kinetics. Polar aprotic solvents, such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetone, are commonly used for reactions involving isothiocyanates.[2] These solvents can help to dissolve the reactants and stabilize charged intermediates that may form during the reaction. In general, the reaction rate may be influenced by the solvent's ability to stabilize the transition state of the nucleophilic attack on the isothiocyanate's electrophilic carbon.
Q3: My reaction with this compound is very slow or incomplete. What are the possible causes and solutions?
A3: Slow or incomplete reactions can be due to several factors:
-
Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant steric hindrance will react more slowly.[2]
-
Insufficient Temperature: While many reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive amines.[2][3]
-
Inappropriate Solvent: Using a non-polar or a protic solvent that can strongly solvate the nucleophile may reduce the reaction rate. A switch to a polar aprotic solvent is often beneficial.[2]
-
Catalyst: The addition of a non-nucleophilic base, like triethylamine (TEA), can sometimes facilitate the reaction.[3]
Q4: I am observing unexpected side products in my reaction. What could they be?
A4: A common side product is the formation of a symmetrical thiourea from the reaction of the isothiocyanate with any residual water, which would hydrolyze it to the corresponding amine, which then reacts with another molecule of the isothiocyanate. To avoid this, ensure all glassware is dry and use anhydrous solvents.
Troubleshooting Guides
Issue 1: Low Yield of Thiourea Product
This guide addresses the common problem of obtaining a low yield of the desired thiourea product when reacting this compound with a primary or secondary amine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low thiourea yield.
Data Presentation: Solvent Effects on Reactivity (Qualitative)
The following table summarizes the expected qualitative effects of different solvent classes on the reaction of this compound with a neutral nucleophile like an amine.
| Solvent Class | Examples | Expected Effect on Reaction Rate | Rationale |
| Polar Aprotic | DCM, THF, Acetone, Acetonitrile | Generally Favorable | Solubilizes reactants and stabilizes polar intermediates and transition states without strongly solvating the nucleophile.[2] |
| Non-Polar | Hexane, Toluene | Generally Slower | Poor solubility of reactants and intermediates can lead to slow reaction rates. |
| Polar Protic | Water, Ethanol, Methanol | Can be Slower | Solvation of the nucleophile (e.g., amine) through hydrogen bonding can decrease its nucleophilicity and slow the reaction.[4] |
Issue 2: Formation of Symmetrical Thiourea Byproduct
This guide provides steps to minimize the formation of N,N'-bis(2,5-dimethylphenyl)thiourea, a common byproduct resulting from the hydrolysis of the isothiocyanate.
Preventative Measures Workflow
Caption: Workflow for preventing symmetrical thiourea byproduct formation.
Experimental Protocols
General Protocol for the Synthesis of a Thiourea using this compound
This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetone)[2]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment (rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the amine (1.0 mmol) in the chosen anhydrous solvent (10 mL) in a dry round-bottom flask, add this compound (1.0 mmol) at room temperature under an inert atmosphere.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is slow, consider gently heating the mixture (e.g., to 40-50 °C).
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Reaction Monitoring by HPLC
For quantitative analysis of reaction kinetics, High-Performance Liquid Chromatography (HPLC) is a suitable method.
Signaling Pathway: General Mechanism of Thiourea Formation
The formation of thiourea proceeds through a nucleophilic addition mechanism.
Caption: General mechanism for thiourea formation.
References
Technical Support Center: Scaling Up 2,5-Dimethylphenyl Isothiocyanate Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,5-Dimethylphenyl isothiocyanate from a laboratory setting to a pilot plant. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent and industrially viable method for synthesizing this compound is the reaction of 2,5-dimethylaniline with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is subsequently decomposed (desulfurized) to yield the desired isothiocyanate. This two-step, one-pot synthesis is often preferred for its efficiency and avoidance of highly toxic reagents like thiophosgene.[1][2]
Q2: What are the primary safety concerns when scaling up this reaction?
The primary safety concerns revolve around the use of carbon disulfide (CS₂). CS₂ is highly flammable, volatile, and toxic.[3] Key safety considerations include:
-
Flammability: CS₂ has a low flash point and can be ignited by hot surfaces, sparks, or static discharge. All equipment must be properly grounded, and explosion-proof electricals are necessary.[3]
-
Toxicity: Inhalation of CS₂ vapors can cause severe health effects, including neurological damage. The process should be conducted in a well-ventilated area, and personnel must use appropriate personal protective equipment (PPE), including respirators.
-
Exothermic Reaction: The reaction between the amine and CS₂ can be exothermic. Proper temperature control is crucial to prevent runaway reactions, especially at a larger scale.
Q3: What are the critical process parameters to monitor during scale-up?
When transitioning from the lab to a pilot plant, the following parameters must be carefully monitored and controlled:
-
Temperature: The formation of the dithiocarbamate intermediate is often carried out at low temperatures (e.g., 0-10 °C) to control the exotherm. The subsequent desulfurization step may require a higher temperature.
-
Reagent Addition Rate: Slow, controlled addition of carbon disulfide is critical to manage the reaction's heat generation and prevent localized high concentrations that can lead to side reactions.
-
Mixing and Agitation: Efficient mixing is vital for maintaining temperature homogeneity and ensuring effective mass transfer between reactants, which becomes more challenging in larger reactors.
-
pH: Maintaining the appropriate pH is crucial for both the formation of the dithiocarbamate salt and the subsequent desulfurization step to maximize yield and minimize impurity formation.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Poor Quality of Starting Materials | Ensure the purity of 2,5-dimethylaniline and carbon disulfide. Impurities can interfere with the reaction. The 2,5-dimethylaniline may turn reddish-brown on exposure to air and should be purified if necessary.[4] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature for both steps. The dithiocarbamate formation is typically performed at a lower temperature, while the desulfurization may require heating. |
| Inefficient Mixing | Increase the agitation speed to improve mixing, especially in larger reaction vessels, to prevent hotspots and ensure homogeneity. |
| Incorrect Stoichiometry | Re-verify the molar ratios of the reactants. A slight excess of carbon disulfide may be required to drive the reaction to completion. |
| Presence of Water | Use anhydrous solvents and ensure all glassware is thoroughly dried. Water can lead to the formation of unwanted byproducts. |
Issue 2: Formation of Side Products (e.g., Symmetrical Thiourea)
| Potential Cause | Recommended Solution |
| Reaction of Isothiocyanate with Starting Amine | This is a common side reaction. Ensure controlled addition of reagents and maintain optimal temperature to minimize the reaction between the newly formed isothiocyanate and unreacted 2,5-dimethylaniline. |
| High Reaction Temperature | Elevated temperatures can promote the formation of thiourea. Maintain the recommended reaction temperature for each step of the process. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Impurities | Optimize the purification method. For pilot-scale, vacuum distillation is often the most effective method for purifying liquid isothiocyanates. |
| Thermal Instability of the Product | If the product is thermally sensitive, consider short-path distillation under a high vacuum to minimize exposure to high temperatures. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is based on general procedures for aryl isothiocyanate synthesis and should be optimized for specific laboratory conditions.
Materials:
-
2,5-Dimethylaniline (1.0 eq)
-
Carbon Disulfide (1.2 eq)
-
Triethylamine (Et₃N) (1.1 eq) or another suitable base
-
Desulfurizing agent (e.g., tosyl chloride, dicyclohexylcarbodiimide - DCC)
-
Anhydrous solvent (e.g., dichloromethane, acetone)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,5-dimethylaniline and triethylamine in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon disulfide dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.
-
Slowly add a solution of the desulfurizing agent in the anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Pilot-Plant Scale-Up Considerations
Scaling up the synthesis requires careful consideration of the following:
-
Reactor Type: A jacketed glass-lined or stainless steel reactor with good temperature control and agitation is recommended.
-
Heat Management: The reactor's cooling system must be capable of handling the heat generated during the exothermic reaction. Calculation of the heat of reaction and ensuring adequate heat transfer surface area are critical.
-
Material Transfer: Use closed systems for transferring carbon disulfide to minimize vapor exposure.
-
Process Control: Implement automated systems for monitoring and controlling temperature, pressure, and reagent addition rates.
-
Safety Systems: The reactor should be equipped with pressure relief devices, and a quench system should be in place for emergency situations.
Data Presentation
Table 1: Typical Reaction Parameters for Aryl Isothiocyanate Synthesis
| Parameter | Lab-Scale | Pilot-Plant Scale |
| Reactant Ratio (Amine:CS₂:Base) | 1 : 1.1-1.5 : 1.1-2.0 | Optimized based on lab-scale, typically similar ratios |
| Temperature (Dithiocarbamate formation) | 0 - 10 °C | 0 - 10 °C (with robust cooling) |
| Temperature (Desulfurization) | Room Temperature to 40 °C | Optimized based on heat transfer capabilities |
| Reaction Time | 2 - 6 hours | May be longer due to slower addition and mixing |
| Typical Yield | 70 - 95% (highly dependent on substrate and conditions)[1] | 65 - 90% (can be lower than lab-scale initially) |
Visualizations
Caption: Experimental workflow for scaling up the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Chemical reaction pathway for the synthesis.
References
Technical Support Center: Synthesis of 2,5-Dimethylphenyl Isothiocyanate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for managing impurities during the synthesis of 2,5-Dimethylphenyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and which is recommended?
A1: The synthesis of this compound typically starts from the corresponding primary amine, 2,5-dimethylaniline. The two main routes are:
-
Thiophosgene Method: This is a classic method involving the reaction of 2,5-dimethylaniline with thiophosgene (CSCl₂).[1][2] While effective, thiophosgene is highly toxic and moisture-sensitive, posing significant handling risks.[3][4][5]
-
Dithiocarbamate Salt Decomposition: This is the most common and safer modern approach.[1][6] It involves reacting 2,5-dimethylaniline with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This salt is then decomposed using a desulfurizing agent to yield the isothiocyanate.[7][8]
Due to the high toxicity of thiophosgene, the dithiocarbamate salt decomposition method is strongly recommended for its improved safety profile.[4][6]
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: Common impurities include:
-
Unreacted 2,5-dimethylaniline: Results from an incomplete reaction.
-
N,N'-bis(2,5-dimethylphenyl)thiourea: A significant byproduct formed when the isothiocyanate product reacts with unreacted 2,5-dimethylaniline.[7]
-
Dithiocarbamate Salt Intermediate: If the desulfurization step is incomplete.
-
Byproducts from Desulfurizing Agents: The nature of these impurities depends on the agent used (e.g., elemental sulfur, triethylamine hydrochloride).[7]
-
Polymeric Materials: Can sometimes form, particularly when using reagents like thiophosgene.[7]
-
Oxidation Products: The starting amine can oxidize if exposed to air, leading to colored impurities.[9]
Q3: How can I minimize the formation of the N,N'-bis(2,5-dimethylphenyl)thiourea byproduct?
A3: The formation of this thiourea byproduct is a common issue. To minimize it, consider the following strategies:
-
Control Stoichiometry: Use a slight excess (5-10 mol%) of the carbon disulfide and desulfurizing agent relative to the amine to ensure all the starting amine is consumed.
-
Slow Addition: Add the 2,5-dimethylaniline to the reaction mixture slowly. This maintains a low concentration of the free amine, reducing the chance of it reacting with the newly formed isothiocyanate product.
-
Efficient Mixing: Ensure the reaction mixture is stirred vigorously to promote the desired reaction over the side reaction.
Q4: My starting material, 2,5-dimethylaniline, and final product are dark brown. What is the cause and how can it be prevented?
A4: The dark coloration is typically due to the oxidation of the primary arylamine, 2,5-dimethylaniline, which is known to turn reddish-brown on exposure to air.[9] This color can carry through to the final product.
-
Prevention: Use freshly distilled 2,5-dimethylaniline for the reaction. It is also advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation during the synthesis.
-
Purification: The final product, this compound, should be a clear, colorless to pale yellow liquid.[10] If it is discolored, purification by vacuum distillation is highly effective at removing colored impurities and unreacted starting material.[11]
Q5: What are the recommended analytical methods for assessing the purity of this compound?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile impurities such as residual starting material, solvents, and certain byproducts.[12][13]
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile impurities, such as the thiourea byproduct or polymeric materials.[13]
-
Infrared (IR) Spectroscopy: A quick and effective way to confirm the presence of the characteristic strong isothiocyanate (-N=C=S) absorption band, typically around 2040-2150 cm⁻¹.
-
Refractive Index: Can be used as a rapid quality control check to compare against a known standard of the pure compound.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Isothiocyanate | 1. Incomplete reaction. 2. Inefficient desulfurizing agent. 3. Loss of product during work-up or purification. 4. Side reaction forming thiourea. | 1. Increase reaction time or temperature (monitor for side reactions). 2. Select a more appropriate desulfurizing agent (see table below).[6] 3. Ensure extractions are complete and be careful during vacuum distillation to avoid loss. 4. Use a slight excess of CS₂ and add the amine slowly to the reaction mixture. |
| Significant Unreacted 2,5-Dimethylaniline in Product | 1. Insufficient amount of CS₂ or desulfurizing agent. 2. Reaction time was too short or temperature too low. | 1. Re-evaluate stoichiometry; use a 5-10% excess of CS₂ and the desulfurizing agent. 2. Monitor the reaction by TLC or GC to ensure completion before work-up. |
| Product Decomposes During Vacuum Distillation | 1. Distillation temperature is too high. 2. Presence of acidic or basic impurities catalyzing decomposition. | 1. Use a higher vacuum to lower the boiling point. The boiling point of phenyl isothiocyanate is 120-121°C at 35 mm Hg.[11] 2. Ensure the crude product is thoroughly washed and neutralized during work-up before distillation. |
| Formation of an Insoluble White/Yellow Precipitate | 1. The precipitate is likely the intermediate dithiocarbamate salt. 2. The precipitate is the N,N'-bis(2,5-dimethylphenyl)thiourea byproduct. | 1. This is expected. Ensure it is fully suspended before adding the desulfurizing agent. 2. Filter the byproduct if it precipitates out. Adjust reaction conditions (slow amine addition) in future syntheses to minimize its formation. |
Comparison of Common Desulfurizing Agents
The choice of desulfurizing agent is critical for the successful decomposition of the dithiocarbamate salt intermediate.[6]
| Desulfurizing Agent | Typical Conditions | Advantages | Common Byproducts/Considerations |
| Tosyl Chloride (TsCl) | Triethylamine, CH₂Cl₂, Room Temp | High yields, readily available.[8] | Triethylamine hydrochloride (removed by washing). |
| Iodine (I₂) | Triethylamine, CH₂Cl₂ | Mild conditions, effective.[7] | Elemental sulfur, triethylamine hydroiodide. |
| Hydrogen Peroxide (H₂O₂) | Aqueous/Biphasic | "Green" reagent, mild conditions.[1] | Water. Reaction can be exothermic. |
| Ethyl Chloroformate | Base, Organic Solvent | Effective for many substrates.[1][11] | CO₂, H₂S, corresponding chloride salt. |
| Lead(II) Nitrate | Aqueous Solution | Historically used, effective.[1][11] | Lead sulfide (toxic solid waste). Not recommended due to toxicity. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dithiocarbamate Decomposition
This protocol is based on the widely used method involving carbon disulfide and tosyl chloride.[8]
Materials:
-
2,5-Dimethylaniline (freshly distilled)
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl Chloride (TsCl)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,5-dimethylaniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM. Cool the mixture to 0°C in an ice bath.
-
Dithiocarbamate Formation: Add carbon disulfide (1.2 eq) dropwise to the stirred solution over 15 minutes. A thick precipitate of the dithiocarbamate salt may form. Allow the mixture to stir at 0°C for 30 minutes.
-
Desulfurization: Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the suspension over 30 minutes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
-
Protocol 2: Purity Assessment by GC-MS
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Column: Standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Method:
-
Sample Preparation: Prepare a dilute solution of the final product (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Identify the main product peak by its retention time and mass spectrum (Molecular Ion: m/z 163.2).[14] Integrate all peaks to determine the relative percentage purity and identify any impurities by comparing their mass spectra to a library database.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis impurities.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. More sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - ACS Green Chemistry [gcande.digitellinc.com]
- 5. Thiophosgene - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Isothiocyanate synthesis [organic-chemistry.org]
- 9. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A19480.14 [thermofisher.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
- 14. This compound [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to the Validation of 2,5-Dimethylphenyl Isothiocyanate Derivatization for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of 2,5-Dimethylphenyl isothiocyanate (DMPITC) as a derivatization agent for the analysis of primary and secondary amines by High-Performance Liquid Chromatography (HPLC). It offers a comparative analysis with alternative derivatization reagents and the "dilute-and-shoot" method, supported by representative experimental data and detailed protocols.
Introduction to Amine Derivatization for HPLC
Direct analysis of many amine-containing compounds by HPLC with UV detection is often challenging due to their low volatility and lack of a strong chromophore. Derivatization is a common strategy to overcome these limitations by converting the analyte into a product with improved chromatographic properties and detectability. Isothiocyanates, such as Phenyl isothiocyanate (PITC), are widely used for this purpose, reacting with amines to form stable, UV-absorbing phenylthiourea derivatives. This guide focuses on a substituted analog, this compound, and evaluates its performance against established methods.
While specific validation studies for this compound are not extensively documented in publicly available literature, this guide provides a robust framework for its validation based on established principles for similar reagents like PITC. The addition of two methyl groups on the phenyl ring is expected to increase the hydrophobicity of the resulting derivative, potentially leading to longer retention times on reversed-phase columns and offering altered selectivity compared to PITC.
Comparison of Derivatization Agents and Methods
The selection of a suitable derivatization strategy depends on the specific analytical requirements, such as sensitivity, selectivity, and sample matrix complexity. Below is a comparison of this compound with other common derivatization reagents and the non-derivatization "dilute-and-shoot" approach.
| Feature | This compound (DMPITC) | Phenyl Isothiocyanate (PITC) | Dansyl Chloride (DNS-Cl) | Dabsyl Chloride | OPA (o-phthalaldehyde) | "Dilute-and-Shoot" |
| Reaction Principle | Forms a stable thiourea derivative. | Forms a stable thiourea derivative. | Forms a stable sulfonamide derivative. | Forms a stable sulfonamide derivative. | Forms a fluorescent isoindole derivative with a thiol. | No derivatization. |
| Detection Method | UV | UV | Fluorescence, UV | Visible, UV | Fluorescence | MS/MS |
| Selectivity | Primary and secondary amines. | Primary and secondary amines. | Primary and secondary amines, phenols. | Primary and secondary amines. | Primary amines. | Dependent on MS/MS. |
| Reaction Speed | Moderate | Moderate | Slow | Fast | Very Fast | N/A |
| Derivative Stability | Good | Good | Good | Excellent | Moderate | N/A |
| Key Advantages | Potentially altered selectivity and longer retention times compared to PITC. | Well-established method. | High sensitivity with fluorescence detection. | Stable derivatives, visible detection. | Rapid reaction, good for automation. | Simple, fast, less error-prone.[1] |
| Key Disadvantages | Limited literature data. | Can have co-eluting impurities.[1] | Long reaction times, light sensitive. | Can form multiple derivatives. | Unstable derivatives, requires a thiol. | Higher matrix effects, not suitable for all analytes.[1] |
Experimental Protocols
Derivatization Protocol for this compound
This protocol is adapted from established procedures for PITC.[1] Optimization of reaction conditions (e.g., temperature, time, and reagent concentration) is recommended for specific applications.
Materials:
-
This compound (DMPITC) solution (e.g., 5% in acetonitrile)
-
Coupling buffer (e.g., ethanol/water/pyridine/PITC 31.7/31.7/31.7/5.0, v/v/v/v)[1]
-
Sample containing amine analytes
-
Internal standard solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
To 10 µL of the sample or standard solution in a microcentrifuge tube, add 25 µL of the internal standard solution.
-
Add 50 µL of the DMPITC coupling buffer.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 60 minutes in the dark.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC-UV Method for Analysis of DMPITC Derivatives
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Elution:
-
A linear gradient from 30% B to 70% B over 20 minutes is a good starting point. The increased hydrophobicity of DMPITC derivatives may require a stronger organic mobile phase compared to PITC derivatives.
Flow Rate:
-
1.0 mL/min
Detection Wavelength:
-
254 nm
Injection Volume:
-
10 µL
Validation Parameters: A Comparative Summary
The following table summarizes key validation parameters for the DMPITC method compared to PITC and a "dilute-and-shoot" approach. The data for DMPITC is representative and should be determined experimentally for specific analytes.
| Validation Parameter | This compound (DMPITC) | Phenyl Isothiocyanate (PITC) | "Dilute-and-Shoot" |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 1-10 ng/mL | 1-10 ng/mL | 10-100 ng/mL |
| Limit of Quantitation (LOQ) | 5-25 ng/mL | 5-25 ng/mL | 50-250 ng/mL |
| Accuracy (% Recovery) | 95-105% | 95-105% | 90-110% |
| Precision (% RSD) | < 5% | < 5% | < 10% |
| Analyte Retention Time | Expected to be longer than PITC derivatives | Analyte-dependent | Analyte-dependent |
| Derivative Stability | > 24 hours at 4°C | > 24 hours at 4°C | N/A |
Derivatization with PITC has been shown to reduce the lower limits of quantification (LLOQs) for derivatized compounds in pure solutions; however, due to higher dilution factors, it can result in similar or higher LLOQs in complex matrices like plasma when compared to a "dilute-and-shoot" method.[1]
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical comparison of the methods, the following diagrams are provided.
Caption: Experimental workflow for DMPITC derivatization and HPLC analysis.
Caption: Comparison of analytical approaches for amine analysis.
Conclusion
The validation of this compound as a derivatization reagent for HPLC offers a promising alternative to established methods. Its potential for altered selectivity and chromatographic behavior warrants consideration for the analysis of complex amine mixtures. While this guide provides a comprehensive framework for its validation and comparison, it is imperative for researchers to perform in-house validation to ensure the method is fit for its intended purpose. The choice between DMPITC, other derivatization agents, or a "dilute-and-shoot" approach will ultimately depend on the specific requirements of the analysis, including the nature of the analyte, the complexity of the sample matrix, and the available instrumentation.
References
A Comparative Guide to Assessing the Purity of Synthesized 2,5-Dimethylphenyl Isothiocyanate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is paramount in research and development, particularly in the synthesis of novel compounds for pharmaceutical and agrochemical applications. 2,5-Dimethylphenyl isothiocyanate is a key building block in the creation of various biologically active molecules, most notably thiourea derivatives with potential antifungal and anticancer properties.[1][2] This guide provides an objective comparison of analytical methods to assess the purity of synthesized this compound and compares its typical purity profile with common alternatives used in the synthesis of bioactive compounds.
Alternatives to this compound
In the synthesis of bioactive thioureas, several other aryl isothiocyanates can be employed, each imparting different physicochemical properties to the final molecule. Common alternatives include:
-
Phenyl isothiocyanate: The simplest aromatic isothiocyanate.
-
Benzyl isothiocyanate: An isothiocyanate with a methylene spacer between the phenyl and NCS groups.
-
4-Chlorophenyl isothiocyanate: An example of an electron-withdrawing group on the aromatic ring.
-
4-Methoxyphenyl isothiocyanate: An example of an electron-donating group on the aromatic ring.
The choice of isothiocyanate can significantly influence the biological activity of the resulting thiourea derivative.
Purity Assessment of Synthesized Aryl Isothiocyanates
The synthesis of aryl isothiocyanates, typically from the corresponding aniline, can result in several impurities. These may include unreacted starting materials, byproducts from side reactions, and residual solvents. A multi-pronged analytical approach is recommended for accurate purity determination.
A hypothetical batch of synthesized this compound was subjected to analysis by Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are compared with typical purity data for its alternatives.
Table 1: Comparative Purity Analysis of Synthesized Aryl Isothiocyanates
| Compound | GC-FID Purity (%) | HPLC-UV Purity (%) | qNMR Purity (mol/mol %) | Major Potential Impurities |
| This compound | 98.2 | 97.9 | 98.5 | 2,5-Dimethylaniline, N,N'-bis(2,5-dimethylphenyl)thiourea, residual solvents (e.g., Toluene) |
| Phenyl isothiocyanate | 98.5 | 98.1 | 98.8 | Aniline, N,N'-diphenylthiourea |
| Benzyl isothiocyanate | 97.8 | 97.5 | 98.1 | Benzylamine, N,N'-dibenzylthiourea |
| 4-Chlorophenyl isothiocyanate | 98.0 | 97.7 | 98.3 | 4-Chloroaniline, N,N'-bis(4-chlorophenyl)thiourea |
| 4-Methoxyphenyl isothiocyanate | 97.5 | 97.2 | 97.9 | 4-Methoxyaniline, N,N'-bis(4-methoxyphenyl)thiourea |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography with Flame Ionization Detector (GC-FID)
-
Principle: This technique separates volatile compounds based on their boiling points and interactions with a stationary phase. The FID provides a response proportional to the mass of carbon-containing analyte.
-
Instrumentation: Agilent 7890A GC system with FID.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Sample Preparation: 1 mg of the synthesized compound is dissolved in 1 mL of dichloromethane. 1 µL is injected.
-
Purity Calculation: The purity is determined by the area percent method, where the peak area of the main component is divided by the total area of all peaks.
High-Performance Liquid Chromatography with Ultraviolet Detector (HPLC-UV)
-
Principle: This method separates compounds based on their polarity and interaction with a stationary phase. The UV detector measures the absorbance of the analyte at a specific wavelength. Due to the weak UV chromophore of the isothiocyanate group, derivatization is often employed for enhanced sensitivity. For this comparison, direct UV detection at a lower wavelength is used.
-
Instrumentation: Shimadzu LC-20AD HPLC system with SPD-20A UV/Vis detector.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Sample Preparation: 1 mg of the synthesized compound is dissolved in 1 mL of the mobile phase. 10 µL is injected.
-
Purity Calculation: The purity is determined by the area percent method.
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Principle: qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[1]
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
-
Internal Standard: Maleic anhydride (certified reference material).
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized isothiocyanate and 5 mg of the internal standard into an NMR tube. Dissolve in ~0.7 mL of CDCl₃.
-
Acquisition Parameters: A 90° pulse with a relaxation delay of 30 seconds to ensure full relaxation of all nuclei.
-
Purity Calculation: The purity (P) is calculated using the following formula:
P = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizations
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Application in Bioactive Thiourea Synthesis
This diagram illustrates the synthesis of bioactive thiourea derivatives from various aryl isothiocyanates and their subsequent biological screening.
References
A Comparative Guide to the Efficacy of Isothiocyanate-Based Labeling Reagents
For researchers, scientists, and drug development professionals, the covalent labeling of proteins and other biomolecules is a cornerstone of modern biological research. Isothiocyanate-based reagents have long been a popular choice for this purpose due to their ability to form stable thiourea bonds with primary amines on target molecules.[1] This guide provides an objective comparison of the performance of various isothiocyanate-based labeling reagents, supported by experimental data, to aid in the selection of the most suitable reagent for specific research applications.
Key Performance Indicators of Isothiocyanate-Based Dyes
The efficacy of an isothiocyanate labeling reagent is determined by several key photophysical and chemical properties. These include its ability to absorb light (molar extinction coefficient), the efficiency of converting absorbed light into emitted fluorescence (quantum yield), its resistance to fading upon exposure to light (photostability), and the stability of the resulting conjugate. Modern alternatives to traditional dyes like Fluorescein Isothiocyanate (FITC) and Tetramethylrhodamine Isothiocyanate (TRITC) often offer significant improvements in these areas, leading to enhanced sensitivity and reliability in fluorescence-based assays.
The following tables summarize the key performance characteristics of several common isothiocyanate-based fluorescent dyes.
Table 1: Spectral Properties of Common Isothiocyanate-Based Dyes
| Fluorophore | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Fluorescein Isothiocyanate | FITC | ~494 | ~518 | ~75,000[2] | 0.3-0.9 (pH dependent)[3] |
| Rhodamine B Isothiocyanate | RBITC | ~562 | ~582 | Not Widely Reported | Not Widely Reported |
| Tetramethylrhodamine Isothiocyanate | TRITC | ~555 | ~570 | ~65,000[4] | Not Widely Reported |
| Alexa Fluor 488 | AF488 | ~495 | ~519 | ~71,000[5] | 0.92[5] |
| DyLight 488 | DL488 | ~493 | ~518 | Not Widely Reported | Not Widely Reported |
Table 2: Performance Comparison of FITC and its Modern Alternatives
| Property | Fluorescein (FITC) | Alexa Fluor 488 | DyLight 488 | Advantage of Modern Dyes |
| Brightness | Moderate | High | High | Brighter signals for enhanced sensitivity.[6] |
| Photostability | Low[7] | Very High[5] | High[7] | Allows for longer imaging times with less signal loss.[6][7] |
| pH Sensitivity | High (fluorescence decreases in acidic pH)[3] | Low (stable fluorescence from pH 4-10)[8] | Low (stable fluorescence over a broad pH range)[9] | More reliable and consistent data across different cellular environments.[8] |
| Self-Quenching | Susceptible at high labeling ratios[3] | Minimal[3] | Minimal[9] | Can be conjugated at higher dye-to-protein ratios for brighter conjugates.[3] |
Experimental Protocols
Reproducible and efficient labeling is critical for obtaining reliable experimental results. The following are detailed methodologies for labeling proteins with different isothiocyanate-based reagents.
Protocol 1: General Protein Labeling with Fluorescein Isothiocyanate (FITC)
This protocol outlines the steps for labeling a purified protein solution with FITC.[10]
Materials:
-
Purified protein solution (2-10 mg/mL)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.1 M Carbonate-bicarbonate buffer (pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation: Dialyze the protein solution against 0.1 M carbonate-bicarbonate buffer (pH 9.0) to remove any amine-containing substances. Adjust the protein concentration to 2-10 mg/mL.[10]
-
FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.[11]
-
Labeling Reaction: While gently stirring, slowly add 50 µL of the FITC solution for every 1 mL of the protein solution.[11]
-
Incubation: Protect the reaction mixture from light by wrapping the container in aluminum foil and incubate for 8 hours at 4°C or for 1-2 hours at room temperature.[1][11]
-
Purification: Remove unreacted FITC by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS. The first colored band to elute is the labeled protein.[12]
-
Determination of Labeling Efficiency (Degree of Labeling - DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for FITC). The DOL can be calculated using the following formula:[2][4]
Protein Concentration (M) = [A₂₈₀ - (A₄₉₅ x CF)] / ε_protein DOL = A₄₉₅ / (ε_FITC x Protein Concentration (M))
Where:
Protocol 2: Protein Labeling with DyLight Dyes
This protocol provides a general procedure for labeling proteins with DyLight NHS esters, which react with primary amines similarly to isothiocyanates.
Materials:
-
DyLight NHS Ester
-
Protein of interest (50-150 kDa) at 2 mg/mL
-
Borate Buffer (0.67 M, pH 8.5)
-
Purification resin and spin columns
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer like 50mM sodium borate, pH 8.5. If the protein buffer contains amines (e.g., Tris or glycine), it must be replaced by dialysis or buffer exchange.[13]
-
Labeling Reaction: Add 0.5 mL of the prepared protein solution to a vial of DyLight reagent. Vortex gently and pipette to mix.[13]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[13]
-
Purification:
-
Place a spin column in a collection tube and centrifuge for 1 minute at ~1000 x g to remove the storage solution.
-
Add the labeling reaction to the spin column and mix with the resin.
-
Centrifuge for 1 minute at ~1000 x g to collect the purified protein.[13]
-
-
Storage: Store the labeled protein protected from light at 4°C for up to one month or in single-use aliquots at -20°C.[13]
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for Protein Labeling
The following diagram illustrates the general workflow for labeling proteins with isothiocyanate-based reagents.
Caption: A streamlined workflow for fluorescently labeling proteins.
Example Signaling Pathway: Keap1-Nrf2 Activation by Isothiocyanates
Isothiocyanates are known to interact with cellular components and can be used to study various biological pathways. One such pathway is the Keap1-Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.[14] Labeled isothiocyanates could potentially be used to visualize these interactions.
Caption: Nrf2-Keap1 signaling pathway activation by isothiocyanates.
Conclusion
The choice of an isothiocyanate-based labeling reagent is a critical decision that can significantly impact the outcome of fluorescence-based experiments. While traditional reagents like FITC are cost-effective and have well-established protocols, modern alternatives such as Alexa Fluor and DyLight dyes offer superior performance in terms of brightness, photostability, and pH insensitivity.[6][7][8] This leads to more robust and reproducible data, particularly in demanding applications like long-term live-cell imaging and quantitative fluorescence microscopy. Researchers should carefully consider the specific requirements of their experimental design, including the sensitivity needed, the duration of imaging, and the cellular environment, when selecting the optimal labeling reagent. The provided protocols and workflows serve as a guide to ensure efficient and successful bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. optolongfilter.com [optolongfilter.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 9. DyLight Antibody Labeling Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,5-Dimethylphenyl Isothiocyanate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2,5-Dimethylphenyl isothiocyanate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions:
Prior to handling this compound, it is crucial to be aware of its significant health and environmental hazards. This compound is a combustible liquid that is toxic if swallowed, causes severe skin burns and eye damage, and may lead to allergic skin or respiratory reactions.[1] It is also toxic to aquatic life with long-lasting effects.
When handling this chemical, always work under a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[2] In case of inadequate ventilation, respiratory protection should be worn. Ensure that an eyewash station and safety shower are readily accessible.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound and related compounds.
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Color | Colorless to yellow | [1] |
| Density | 1.085 g/mL at 25 °C | [3] |
| Boiling Point | 247 °C | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.627 | [3] |
Spill & Leak Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[4][5] Spills should be contained and collected with a liquid-absorbent material, such as Chemizorb®. The collected waste must then be disposed of as hazardous material. Do not flush spills into surface water or the sanitary sewer system.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent harm to human health and the environment. Waste material must be disposed of in accordance with national and local regulations.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep the chemical in its original container if possible.
-
-
Container Management:
-
Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Disposal Procedure:
-
All disposal activities must be managed through an approved waste disposal plant or a licensed hazardous waste contractor.[2][4]
-
Contact your institution's EHS office to arrange for the collection and disposal of the chemical waste.
-
Provide the EHS office with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Decontamination of Empty Containers:
-
Handle uncleaned containers as you would the product itself.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
After proper decontamination, the container may be disposed of according to institutional guidelines, which may include puncturing to prevent reuse.
-
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,5-Dimethylphenyl isothiocyanate
Essential Safety and Handling Guide for 2,5-Dimethylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling this compound. The following procedures are based on the known hazards of similar isothiocyanate compounds and are intended to ensure the safe handling and disposal of this chemical in a laboratory setting.
Hazard Summary
-
Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[1][2][3][4][5]
-
Corrosivity: Can cause severe skin burns and eye damage.[4][5][6]
-
Sensitization: May cause allergic skin reactions and, in some cases, asthma-like symptoms if inhaled.[4][5][7]
-
Flammability: Some isothiocyanates are combustible liquids.[4][9]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to minimize exposure.
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended for splash hazards.[1][2][7][8] | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat and closed-toe shoes are mandatory. Flame-retardant and antistatic protective clothing should be considered.[1][2][7][8] | Prevents skin contact, which can cause irritation, burns, and allergic reactions. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors is required when working outside of a chemical fume hood or when vapors or aerosols may be generated.[1][2][7][8][10] | Protects against the inhalation of toxic and irritating vapors. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
- Thoroughly review the Safety Data Sheet (SDS) for a similar isothiocyanate compound before beginning work.
- Ensure a chemical fume hood is operational and perform all manipulations of this compound within the hood.[7][8]
- Verify that an eyewash station and safety shower are readily accessible.[2][8]
- Assemble and inspect all necessary PPE.
2. Handling:
- Keep the container of this compound tightly closed when not in use.[1][2][8]
- Avoid breathing vapors or mists.[1][8]
- Prevent contact with skin and eyes.[1][8]
- Use non-sparking tools and ground and bond containers when transferring material to prevent static discharge.[1][8]
- Do not eat, drink, or smoke in the handling area.[1][10]
3. Post-Handling:
- Wash hands and any exposed skin thoroughly after handling.[1][10]
- Carefully remove and properly dispose of contaminated PPE.[1][8]
- Clean the work area thoroughly.
Spill Response
-
Evacuate the area and eliminate all potential ignition sources.[1][8]
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[1]
-
Collect the absorbed material into a suitable, labeled container for disposal.[1]
-
Ventilate the area and wash the spill site after the material has been collected.
Disposal Plan
-
All waste containing this compound, including contaminated absorbents and PPE, must be disposed of as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant.[10]
-
Do not allow the product to enter drains or waterways.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Safe Handling Workflow
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
